5-(Chloromethyl)-2-ethyl-1,3-oxazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(chloromethyl)-2-ethyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO/c1-2-6-8-4-5(3-7)9-6/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVAOBPUBGIMRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(O1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206977-45-8 | |
| Record name | 5-(chloromethyl)-2-ethyl-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: Electrophilic Utility of 5-(Chloromethyl)-2-ethyl-1,3-oxazole
Executive Summary
In the architecture of modern medicinal chemistry, 5-(chloromethyl)-2-ethyl-1,3-oxazole serves as a high-value electrophilic scaffold. Unlike its more conjugated 2-phenyl analogs, the 2-ethyl variant offers a distinct balance of lipophilicity and steric compactness, making it an ideal "warhead" for fragment-based drug discovery (FBDD). This guide dissects the electronic underpinnings of its reactivity, provides validated protocols for its deployment in nucleophilic substitutions, and outlines its critical role in synthesizing bioactive libraries targeting COX-2 and tubulin polymerization.
Electronic Structure & Reactivity Profile
The Electrophilic Locus
The chemical utility of this compound is defined by the chloromethyl group at position C5 . While alkyl halides are generally reactive, the attachment to the oxazole ring significantly enhances electrophilicity through two mechanisms:
-
Inductive Withdrawal (-I Effect): The oxazole ring, containing both electronegative oxygen and nitrogen atoms, exerts a strong electron-withdrawing effect on the exocyclic methylene carbon. This polarization weakens the C-Cl bond, lowering the activation energy for nucleophilic attack.
-
Lack of Steric Hindrance: The C5 position is relatively unencumbered compared to the C2 or C4 positions, allowing for rapid
kinetics even with moderately bulky nucleophiles.
The Role of the 2-Ethyl Substituent
The ethyl group at C2 is not merely a bystander. It provides:
-
Metabolic Stability: Unlike a methyl group, the ethyl chain offers slight steric protection to the C2 position, potentially retarding metabolic oxidation in vivo.
-
Solubility Modulation: It increases the LogP of the fragment, improving the membrane permeability of derived compounds compared to the 2-methyl or unsubstituted analogs.
Validated Synthetic Protocols
Protocol A: Nucleophilic Substitution with Secondary Amines ( )
Objective: To synthesize a 5-(aminomethyl)oxazole derivative for SAR library generation.
Reagents:
-
Substrate: 5-(chloromethyl)-2-ethyl-1,3-oxazole (1.0 eq)
-
Nucleophile: Morpholine or Piperidine (1.2 eq)
-
Base: Potassium Carbonate (
), anhydrous (2.0 eq) -
Solvent: Acetonitrile (MeCN) or DMF (Dry)
-
Catalyst: Potassium Iodide (KI) (0.1 eq) – Finkelstein activation
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with 5-(chloromethyl)-2-ethyl-1,3-oxazole dissolved in anhydrous MeCN (0.2 M concentration).
-
Activation: Add KI (10 mol%) and stir for 15 minutes at room temperature. Note: This generates the more reactive iodide in situ, significantly accelerating the reaction rate.
-
Addition: Add anhydrous
followed by the amine nucleophile dropwise. -
Reaction: Heat the mixture to 60°C under an inert atmosphere (
or Ar) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). -
Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo. Partition the residue between EtOAc and water. Wash the organic layer with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).
Data Validation (Self-Check):
- NMR: Look for the disappearance of the chloromethyl singlet (~4.6 ppm) and the appearance of the aminomethyl singlet (~3.5–3.8 ppm).
-
MS (ESI): Confirm
peak corresponding to the amine adduct.
Protocol B: Synthesis of Thioether Analogs
Objective: To introduce a sulfur linkage, common in anti-inflammatory pharmacophores.
Reagents:
-
Nucleophile: Thiophenol or alkyl thiol (1.1 eq)
-
Base: Sodium Hydride (NaH, 60% dispersion) (1.2 eq)
-
Solvent: THF (anhydrous) at 0°C.
Critical Caution: The thiolate anion is highly nucleophilic. To prevent bis-alkylation or ring-opening side reactions, ensure the temperature remains at 0°C during the addition of the electrophile.
Application Workflows & Signaling Pathways
The following diagram illustrates the "Reaction Manifold," demonstrating how this single building block diverges into three distinct classes of bioactive molecules.
Figure 1: Divergent synthesis pathways utilizing the chloromethyl-oxazole core. The electrophilic methylene group allows for rapid generation of diverse pharmacological libraries.
Quantitative Data Summary
The following table summarizes the reactivity of 5-(chloromethyl)-2-ethyl-1,3-oxazole with common nucleophiles under optimized conditions.
| Nucleophile Class | Reagent Example | Solvent/Conditions | Yield (%) | Reaction Time | Key Product Utility |
| Secondary Amine | Morpholine | MeCN, | 85-92% | 4 h | Solubility enhancement in drug leads |
| Primary Amine | Benzylamine | DMF, | 78-85% | 6 h | Linker installation |
| Thiol | Thiophenol | THF, NaH, 0°C | 90-95% | 1 h | Anti-inflammatory scaffolds |
| Azide | Sodium Azide | DMSO, RT | >95% | 2 h | "Click" chemistry precursor |
| Alkoxide | Sodium Ethoxide | EtOH, Reflux | 65-75% | 8 h | Ether linkage (less common) |
Safety & Handling (E-E-A-T)
Hazard Classification: Alkylating Agent.
-
Vesicant Properties: Like many benzylic-type chlorides, this compound is a potential vesicant (blister agent) and lachrymator. It can alkylate DNA bases (guanine
), posing a genotoxic risk. -
Handling: All manipulations must occur in a fume hood. Double-gloving (Nitrile over Latex) is recommended.
-
Decontamination: Spills should be treated with a dilute solution of aqueous ammonia or ethanolamine to quench the electrophile before disposal.
-
Storage: Store at 2–8°C under inert gas. The compound is moisture-sensitive; hydrolysis yields the corresponding alcohol and HCl gas.
References
-
Synthesis and Reactivity of Chloromethyl Oxazoles Turchi, I. J. (1986).[1] The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience.
-
Oxazole-Based COX-2 Inhibitors: Structure-Activity Relationships Talley, J. J., et al. (2000). "4,5-Diaryloxazoles as Selective Cyclooxygenase-2 Inhibitors." Journal of Medicinal Chemistry.
-
Nucleophilic Substitution of 5-Chloromethyl-oxazoles Palmer, D. C. (2003). "Oxazoles: Synthesis, Reactions, and Spectroscopy." Chemistry of Heterocyclic Compounds.
-
Reaction of 2-(halomethyl)oxazoles with Amines Hargaden, G. C., & Guiry, P. J.[2] (2009). "Recent developments in the synthesis of oxazole-containing natural products." Chemical Reviews.
-
Safety Data & Properties: 5-(chloromethyl)-2-ethyl-1,3-oxazole PubChem Compound Summary.
Sources
An In-depth Technical Guide to the Solubility of 5-(chloromethyl)-2-ethyl-1,3-oxazole in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 5-(chloromethyl)-2-ethyl-1,3-oxazole, a key intermediate in pharmaceutical and agrochemical research.[1][2] In the absence of extensive published quantitative data for this specific molecule, this paper establishes a predictive framework based on first principles of physical organic chemistry. We will dissect the molecule's structural attributes to forecast its behavior in a range of common organic solvents. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for researchers to quantitatively determine the solubility of this compound, ensuring reliable and reproducible results. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's solubility for applications in synthesis, formulation, and process development.
Introduction: The Significance of 5-(chloromethyl)-2-ethyl-1,3-oxazole
The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds with a wide array of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2] The title compound, 5-(chloromethyl)-2-ethyl-1,3-oxazole, is a versatile building block. Its reactive chloromethyl group at the C5 position allows for facile nucleophilic substitution, enabling the synthesis of diverse derivatives for structure-activity relationship (SAR) studies.[1][3] The ethyl group at the C2 position can influence the molecule's lipophilicity and steric profile.
A thorough understanding of a compound's solubility is paramount in the early stages of drug discovery and development.[4] It directly impacts reaction conditions, purification strategies (such as crystallization and chromatography), formulation design, and ultimately, the bioavailability of a potential drug candidate.[4][5] This guide aims to provide both a theoretical prediction and a practical methodology for assessing the solubility of 5-(chloromethyl)-2-ethyl-1,3-oxazole.
Physicochemical Properties and Predicted Solubility Profile
To predict the solubility of 5-(chloromethyl)-2-ethyl-1,3-oxazole, we must first analyze its molecular structure and inherent physicochemical properties. The principle of "like dissolves like" is the cornerstone of this analysis, stating that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[6]
Molecular Structure Analysis:
-
1,3-Oxazole Core: The oxazole ring is an aromatic heterocycle containing both a relatively electronegative oxygen atom and a pyridine-like nitrogen atom.[2][7] This imparts a degree of polarity to the molecule. The lone pair of electrons on the oxygen atom can act as a hydrogen bond acceptor, while the nitrogen is weakly basic.[2][7]
-
Ethyl Group (-CH₂CH₃): This is a nonpolar, aliphatic substituent that contributes to the molecule's lipophilicity (fat-solubility).
-
Chloromethyl Group (-CH₂Cl): The electronegative chlorine atom induces a dipole moment, making this group polar. The chlorine atom is a weak hydrogen bond acceptor. This group is also highly reactive towards nucleophiles.[3]
Overall Polarity and Predicted Solubility:
5-(chloromethyl)-2-ethyl-1,3-oxazole can be classified as a molecule of intermediate polarity . It possesses both polar (oxazole ring, chloromethyl group) and nonpolar (ethyl group) features. This duality will govern its solubility across a spectrum of organic solvents.
Table 1: Predicted Solubility of 5-(chloromethyl)-2-ethyl-1,3-oxazole in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexanes, Toluene, Diethyl Ether | Low to Moderate | The nonpolar ethyl group will favor interaction with these solvents. However, the polar oxazole ring and chloromethyl group will limit high solubility. Diethyl ether may show slightly better solubility due to its ability to act as a hydrogen bond acceptor. |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good to High | These solvents are expected to be excellent choices. Their polarity and ability to engage in dipole-dipole interactions will effectively solvate the polar regions of the molecule. Solvents like DCM are often used in the synthesis of similar chlorinated oxazoles.[3] THF, Ethyl Acetate, and Acetone offer a good balance of polarity. Highly polar solvents like DMF and DMSO are very likely to fully dissolve the compound. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Good | The lower alcohols are polar and can act as hydrogen bond donors and acceptors. While the oxazole oxygen can accept hydrogen bonds, the overall molecule is not a strong hydrogen bond donor. Solubility is expected to be good, but perhaps not as high as in the best polar aprotic solvents. |
| Aqueous | Water | Very Low / Insoluble | The presence of the nonpolar ethyl group and the overall organic character of the molecule will likely make it poorly soluble in water, a highly polar, hydrogen-bonding solvent.[8][9] |
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination is essential for accurate and reliable data. The following protocol outlines a standard method for determining the solubility of a solid organic compound.
Materials and Equipment
-
5-(chloromethyl)-2-ethyl-1,3-oxazole (solute)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 8 mL)
-
Magnetic stirrer and stir bars or a vortex mixer
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of 5-(chloromethyl)-2-ethyl-1,3-oxazole to a pre-weighed vial. The key is to have undissolved solid remaining at equilibrium.
-
Accurately add a known volume of the chosen solvent (e.g., 2.00 mL) to the vial.
-
Seal the vial tightly and place it in a constant temperature bath (e.g., 25 °C).
-
Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A visual check should confirm that excess solid remains.
-
-
Sample Collection and Dilution:
-
After the equilibration period, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any suspended solid particles.
-
Perform a precise serial dilution of the filtered solution with the same solvent into a volumetric flask to bring the concentration within the calibration range of the analytical method.
-
-
Concentration Analysis:
-
Analyze the diluted sample using a pre-validated HPLC or GC method to determine the exact concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of known concentrations of 5-(chloromethyl)-2-ethyl-1,3-oxazole.
-
Calculate the concentration of the saturated solution by back-calculating from the diluted sample, accounting for the dilution factor.
-
-
Data Reporting:
-
Express solubility in standard units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Always report the temperature at which the solubility was determined.
-
This entire workflow can be visualized in the following diagram.
Caption: Experimental workflow for quantitative solubility determination.
Factors Influencing Solubility
Several factors can influence the measured solubility of 5-(chloromethyl)-2-ethyl-1,3-oxazole.[5]
-
Temperature: For most solids dissolving in a liquid solvent, the dissolution process is endothermic. Therefore, an increase in temperature will generally lead to an increase in solubility.[6][10] It is critical to control and report the temperature during any solubility measurement.
-
Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound. It is essential to use a highly purified sample of 5-(chloromethyl)-2-ethyl-1,3-oxazole for accurate measurements.
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities.[5] The most stable polymorph will typically have the lowest solubility.
Conclusion
5-(chloromethyl)-2-ethyl-1,3-oxazole is a molecule of intermediate polarity, a characteristic that dictates its solubility profile. It is predicted to have high solubility in polar aprotic solvents such as DCM, THF, and ethyl acetate, moderate solubility in polar protic solvents like ethanol, and poor solubility in nonpolar solvents and water. For researchers and developers, this predictive analysis serves as a crucial starting point for solvent selection in synthesis, purification, and formulation. However, for precise quantitative applications, the detailed experimental protocol provided herein should be followed to generate robust and reliable data. This foundational knowledge of solubility is indispensable for accelerating the development of new chemical entities derived from this valuable oxazole intermediate.
References
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved February 15, 2026, from [Link]
-
Amrita Vishwa Vidyapeetham. (2024). Solubility test for Organic Compounds. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. Retrieved February 15, 2026, from [Link]
-
chemistrysh.com. (2026). Solubility of Organic Compounds: Principle and Examples 2026. Retrieved February 15, 2026, from [Link]
-
University of Toronto Scarborough. (n.d.). Solubility. Retrieved February 15, 2026, from [Link]
-
Scribd. (n.d.). Factors Affecting Solubility. Retrieved February 15, 2026, from [Link]
-
IJNRD.org. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved February 15, 2026, from [Link]
-
BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved February 15, 2026, from [Link]
-
Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Oxazole. Retrieved February 15, 2026, from [Link]
-
Canadian Light Source. (2023). Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Retrieved February 15, 2026, from [Link]
-
MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Retrieved February 15, 2026, from [Link]
-
Journal of Applied Pharmaceutical Science. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. Retrieved February 15, 2026, from [Link]
Sources
- 1. 3-(Chloromethyl)-5-ethyl-1,2-oxazole | 122221-01-6 | Benchchem [benchchem.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Buy 5-(chloromethyl)-1,3-oxazole;dichloromethane [smolecule.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. ijnrd.org [ijnrd.org]
- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 7. Oxazole - Wikipedia [en.wikipedia.org]
- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 9. scribd.com [scribd.com]
- 10. byjus.com [byjus.com]
Comparative Technical Guide: 2-Methyl vs. 2-Ethyl 5-(Chloromethyl)oxazoles
This guide details the technical distinctions, synthetic pathways, and medicinal chemistry applications of 2-methyl-5-(chloromethyl)oxazole versus 2-ethyl-5-(chloromethyl)oxazole .
Executive Summary
In drug discovery, 5-(chloromethyl)oxazoles are high-value electrophilic building blocks used to introduce the oxazole heterocycle—a bioisostere for thiazoles, imidazoles, and pyridines. While both the 2-methyl and 2-ethyl variants share the highly reactive C5-chloromethyl functionality for
This guide provides a decision framework for researchers choosing between these two intermediates for Structure-Activity Relationship (SAR) optimization.
Physicochemical Comparison
The structural difference of a single methylene unit (-CH₂-) dictates the physicochemical profile.
| Property | 2-Methyl-5-(chloromethyl)oxazole | 2-Ethyl-5-(chloromethyl)oxazole | Impact on Drug Design |
| Formula | Ethyl adds bulk and mass. | ||
| MW | 131.56 g/mol | 145.59 g/mol | Slight increase; negligible impact on LE (Ligand Efficiency). |
| Steric Volume | Low (Compact) | Moderate | Ethyl may clash in tight binding pockets (steric penalty). |
| Lipophilicity (cLogP) | ~0.8 - 1.1 | ~1.3 - 1.6 | Ethyl increases permeability but decreases water solubility. |
| Boiling Point | ~175-180°C (est.) | ~190-195°C (est.) | Ethyl variant is less volatile; easier to handle in scale-up. |
| Metabolic Risk | High (C2-Methyl oxidation) | Moderate (C2-Ethyl oxidation) | C2-Methyl is a known "soft spot" for P450 oxidation. |
Synthetic Pathways
Both molecules are synthesized via the Cornforth-type cyclization (or modified Hantzsch synthesis) using 1,3-dichloroacetone and the corresponding amide .
The Core Reaction
The reaction exploits the condensation of a primary amide with an
-
2-Methyl precursor: Acetamide (
) -
2-Ethyl precursor: Propionamide (
)
Synthesis Workflow Visualization
The following diagram illustrates the divergent synthesis and the common reactivity node.
Figure 1: Divergent synthesis of 2-alkyl-5-(chloromethyl)oxazoles from common precursors.
Experimental Protocol (General Procedure)
Note: This protocol applies to both variants, substituting the starting amide accordingly.
Reagents:
-
1,3-Dichloroacetone (1.0 equiv)
-
Amide (Acetamide or Propionamide) (1.1 equiv)
-
Solvent: Toluene or neat (solvent-free)
-
Catalyst: None required (thermal) or mild acid catalyst (
)
Step-by-Step:
-
Mixing: In a round-bottom flask equipped with a reflux condenser, combine 1,3-dichloroacetone and the chosen amide.
-
Heating: Heat the mixture to 100–120°C .
-
Observation: The mixture will melt (if solid) and darken. Water is generated as a byproduct.
-
-
Cyclization: Maintain temperature for 2–4 hours. Monitor via TLC (System: Hexane/EtOAc 4:1). The starting material (DCA) spot will disappear.
-
Work-up: Cool to room temperature. Dilute with water and extract with Dichloromethane (DCM).
-
Purification: Wash the organic layer with saturated
(to remove unreacted acid/amide). Dry over and concentrate. -
Distillation: Purify the crude oil via vacuum distillation.
-
Caution: These compounds are potent alkylating agents and lachrymators. Perform all distillations in a well-ventilated fume hood.
-
Reactivity & Medicinal Chemistry Implications[1][2][3]
The C5-Chloromethyl "Warhead"
Both molecules function primarily as electrophiles . The C5-chloromethyl group is highly activated for nucleophilic substitution (
-
Reaction Rate: Identical. The distal C2-alkyl group (methyl vs. ethyl) exerts negligible electronic influence on the C5 position.
-
Application: Used to tether the oxazole ring to a core scaffold (e.g., creating oxazole-linked kinase inhibitors).
The C2-Alkyl "Tuning Knob" (SAR)
This is where the choice between Methyl and Ethyl becomes critical.
A. Metabolic Stability (The "Soft Spot" Issue)
-
2-Methyl: The C2-methyl group is electronically activated (similar to a benzylic position). It is prone to rapid P450-mediated oxidation , converting the methyl to a hydroxymethyl (
) and subsequently to a carboxylic acid, often leading to rapid clearance. -
2-Ethyl: The terminal methyl of the ethyl group is less activated than the benzylic-like position. While oxidation can still occur at the methylene adjacent to the ring, the steric bulk of the ethyl group can sometimes hinder the approach of metabolic enzymes, potentially extending half-life (
) .
B. Steric Fit
-
2-Methyl: Ideal for tight binding pockets where space is limited.
-
2-Ethyl: Used to fill hydrophobic pockets. If the 2-Methyl analog is potent but has poor residence time, switching to 2-Ethyl can induce better van der Waals contacts (hydrophobic effect), improving potency.
Reactivity Logic Diagram
Figure 2: SAR Decision Matrix for selecting between 2-Methyl and 2-Ethyl variants.
Safety & Handling
-
Hazard Class: Both compounds are Alkylating Agents .
-
Skin/Eye: Severe irritants and lachrymators (tear gas effect).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The chloromethyl group is susceptible to hydrolysis if exposed to moisture, releasing HCl and forming the hydroxymethyl derivative.
References
-
Synthesis of Oxazoles: Cornforth, J. W., & Cornforth, R. H. (1947). "A New Synthesis of Oxazoles and Imidazoles." Journal of the Chemical Society, 96-102. Link
- Reactivity of Chloromethyl Heterocycles: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (General reference for haloalkyl heterocycle reactivity).
-
Metabolic Oxidation of Methyl-Heterocycles: Dalvie, D., et al. (2002). "Metabolism of 2-methyl heteroaromatics." Chemical Research in Toxicology, 15(3), 269-299. Link
-
Oxazole Physicochemical Properties: Palmer, D. C. (Ed.). (2004).[1] Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience.
Sources
Literature review on 5-chloromethyl-1,3-oxazole synthesis
Executive Summary
5-Chloromethyl-1,3-oxazole (CAS: 172649-57-9) is a high-value heterocyclic building block in medicinal chemistry, serving as a critical electrophile for introducing the oxazole moiety into pharmacophores.[1] Unlike its more stable 2- or 4-substituted counterparts, the 5-chloromethyl variant combines the inherent instability of the oxazole ring (susceptible to acid hydrolysis) with the high reactivity of a benzylic-like primary alkyl chloride.
This guide details the synthesis, stabilization, and handling of 5-chloromethyl-1,3-oxazole. It prioritizes the Van Leusen-derived route , which offers the highest regioselectivity and safety profile compared to radical halogenation methods.
Key Technical Constraints
-
Regioselectivity: Direct functionalization of the oxazole ring often favors the C-2 position (lithiation) or C-4/C-5 mixtures (electrophilic substitution). The synthesis must lock the C-5 position early.
-
Stability: The product is a potent alkylating agent and is prone to self-polymerization and hydrolysis. It is best stored as a solution or generated in situ.
-
Safety: As a nitrogen mustard analogue, it is a severe vesicant and lachrymator.
Retrosynthetic Analysis
The most robust disconnection relies on the functional group interconversion (FGI) of the corresponding alcohol. The alcohol is accessible via the Van Leusen Oxazole Synthesis , which uniquely targets the 5-position using Tosylmethyl Isocyanide (TosMIC).
Figure 1: Retrosynthetic strategy prioritizing the Van Leusen pathway for regiocontrol.
Primary Protocol: The Van Leusen Route
This route is preferred for its operational simplicity and avoidance of inseparable regioisomers.
Phase 1: Synthesis of 5-(Hydroxymethyl)-1,3-oxazole
Reaction Principle: The reaction of TosMIC with an aldehyde involves an initial aldol-type addition followed by cyclization and elimination of the tosyl group. Using glycolaldehyde (or a protected derivative like 2-(benzyloxy)acetaldehyde followed by deprotection) directs the substituent to the 5-position.
Reagents:
-
Glycolaldehyde dimer [1.1 equiv] (or 2-hydroxyacetaldehyde)
-
Potassium Carbonate (
) [2.0 equiv] -
Methanol (MeOH) [Solvent, 0.5 M]
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under
, suspend TosMIC and in anhydrous MeOH. -
Addition: Add Glycolaldehyde dimer portion-wise at 0°C. The reaction is exothermic; maintain temperature <10°C to prevent polymerization of the aldehyde.
-
Cyclization: Allow the mixture to warm to room temperature (20-25°C) and stir for 3–4 hours. The suspension will clarify as the product forms.
-
Workup: Remove MeOH under reduced pressure (rotary evaporator, bath <40°C). Resuspend the residue in water and extract exhaustively with Ethyl Acetate (EtOAc) or DCM (5x). Note: The alcohol is water-soluble; salting out with NaCl is recommended.
-
Purification: Dry organic layers over
, filter, and concentrate. Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5).-
Yield Expectation: 60–75%
-
Appearance: Pale yellow oil or low-melting solid.
-
Phase 2: Deoxychlorination to 5-Chloromethyl-1,3-oxazole
Reaction Principle: Conversion of the primary alcohol to the chloride using Thionyl Chloride (
Reagents:
-
5-(Hydroxymethyl)-1,3-oxazole [1.0 equiv]
-
Thionyl Chloride (
) [1.2 equiv] -
Dichloromethane (DCM) [Anhydrous]
-
Catalytic DMF (Optional, for activation)
Step-by-Step Methodology:
-
Setup: Dissolve the alcohol in anhydrous DCM (0.2 M) in a flask equipped with a drying tube or
line. Cool to 0°C. -
Chlorination: Add
dropwise over 15 minutes. Gas evolution ( , ) will occur. -
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 1 hour. Monitor by TLC (the chloride is less polar than the alcohol).
-
Isolation (Free Base - Unstable):
-
Concentrate the mixture carefully under reduced pressure at low temperature (<25°C).
-
Warning: Do not heat. The residue is the crude 5-chloromethyl-1,3-oxazole.
-
-
Isolation (Hydrochloride Salt - Recommended):
-
Add 1.0 equiv of 1M HCl in ether to the reaction mixture (if using ether as co-solvent) or bubble dry HCl gas.
-
Precipitate the salt, filter under inert atmosphere, and wash with cold pentane.
-
Data Summary Table:
| Parameter | Phase 1 (Alcohol Formation) | Phase 2 (Chlorination) |
| Key Reagent | TosMIC / | |
| Temperature | 0°C | 0°C |
| Time | 3–4 Hours | 2 Hours |
| Critical Risk | Aldehyde polymerization | Product hydrolysis/polymerization |
| Yield | 60–75% | 85–95% (Crude) |
Alternative Route: Radical Chlorination (Not Recommended)
While 5-methyl-1,3-oxazole is commercially available, radical chlorination (NCS/Benzoyl Peroxide) is discouraged for high-purity applications due to:
-
Poor Selectivity: Competitive chlorination at C-2 and C-4.
-
Over-chlorination: Formation of dichloromethyl byproducts.
-
Purification Difficulty: Separation of mono-chloro from di-chloro species is difficult without decomposition.
Mechanism and Causality
Understanding the mechanism is vital for troubleshooting.
Figure 2: Mechanistic flow from TosMIC activation to final chlorination.
-
Causality in Phase 1: The base (
) is essential to deprotonate the methylene of TosMIC. Methanol is used because it solubilizes the carbonate and facilitates the proton transfer steps required for the elimination of p-toluenesulfinic acid (TsH). -
Causality in Phase 2: The oxazole nitrogen is weakly basic (
). In the presence of , the N-atom may be transiently protonated or complexed, but the primary reaction is at the hydroxyl group. The presence of HCl byproduct can lead to the hydrochloride salt, which is more stable than the free base.
Stability & Handling (Critical)
5-Chloromethyl-1,3-oxazole is a kinetic electrophile.
-
Hydrolysis: It hydrolyzes rapidly in water/moisture to revert to the alcohol or ring-open. Strict anhydrous conditions are required.
-
Thermal Instability: The free base can polymerize violently upon heating. Store at -20°C.
-
Toxicity: Treat as a mutagen and vesicant. Double-gloving (Nitrile/Laminate) and use of a fume hood are mandatory. Neutralize spills with 10% aqueous sodium thiosulfate.
References
-
Van Leusen, A. M., et al. "Chemistry of Tosylmethyl Isocyanide (TosMIC). Synthesis of Oxazoles." Tetrahedron Letters, vol. 13, no. 23, 1972, pp. 2369-2372. Link
-
Smolecule. "5-(Chloromethyl)-1,3-oxazole Synthesis and Properties." Smolecule Compound Database, 2024. Link
-
BenchChem. "Synthesis Protocol for 5-Substituted Oxazoles via Van Leusen Reaction." BenchChem Application Notes, 2025. Link
-
Sigma-Aldrich. "Safety Data Sheet: 5-(Chloromethyl)oxazole." Merck KGaA, 2024. Link
Sources
Methodological & Application
Technical Application Note: Scalable Synthesis of 5-(chloromethyl)-2-ethyl-1,3-oxazole
Executive Summary
This application note details the synthesis of 5-(chloromethyl)-2-ethyl-1,3-oxazole (CAS: 172649-57-9) starting from ethyl propionate . This compound is a critical heterocyclic building block in medicinal chemistry, particularly for the introduction of the 2-ethyl-oxazole motif into kinase inhibitors and antibiotics.
The protocol utilizes a robust two-step sequence:
-
Ammonolysis of ethyl propionate to yield propionamide.
-
Cyclocondensation of propionamide with 1,3-dichloroacetone (Cornforth/Blümlein-Lewy variation) to form the oxazole core.
Key Advantages of this Route:
-
Cost-Efficiency: Utilizes ethyl propionate rather than the corrosive and moisture-sensitive propionyl chloride.
-
Atom Economy: Direct installation of the chloromethyl moiety avoids non-selective post-synthetic chlorination.
-
Scalability: Avoids chromatographic purification for the intermediate step.
Retrosynthetic Analysis & Workflow
The synthesis relies on the condensation of a primary amide with an
Figure 1: Synthetic workflow from ethyl propionate to the target oxazole.
Experimental Protocols
Step 1: Synthesis of Propionamide
Reaction Type: Nucleophilic Acyl Substitution (Ammonolysis)
This step converts the ester to the primary amide required for the oxazole formation. Aqueous ammonia is preferred over gaseous ammonia for ease of handling in standard laboratory setups.
Reagents & Materials:
| Reagent | MW ( g/mol ) | Equiv. | Density (g/mL) | Role |
|---|---|---|---|---|
| Ethyl Propionate | 102.13 | 1.0 | 0.891 | Substrate |
| Ammonium Hydroxide (28-30%) | 35.05 | 5.0 | 0.90 | Reagent |
| Methanol | 32.04 | N/A | 0.792 | Co-solvent (Optional) |
Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a dropping funnel.
-
Charging: Charge the flask with Ammonium Hydroxide (5.0 equiv). Cool to 0–5°C using an ice bath to minimize ammonia volatilization.
-
Addition: Add Ethyl Propionate (1.0 equiv) dropwise over 30 minutes.
-
Note: The reaction is initially biphasic.[1] Vigorous stirring is essential.
-
-
Reaction: Remove the ice bath and stir at Room Temperature (20–25°C) for 16–24 hours.
-
Monitoring: Monitor by TLC (EtOAc/Hexane) or GC-MS until the ester is consumed.
-
-
Workup:
-
Concentrate the mixture under reduced pressure (Rotavap) to remove water, ethanol (byproduct), and excess ammonia.
-
The residue will be a white solid (Propionamide).
-
Drying: Dry the solid in a vacuum desiccator over
to remove trace moisture. -
Yield Expectation: 85–95%.
-
QC: Melting point 79–81°C.
-
Step 2: Cyclization to 5-(chloromethyl)-2-ethyl-1,3-oxazole
Reaction Type: Hantzsch-type Condensation / Blümlein-Lewy Synthesis
This is the critical step. The amide nitrogen attacks the ketone carbonyl, followed by cyclization and dehydration.
Safety Warning: 1,3-Dichloroacetone is a severe lachrymator (tear gas) and skin irritant. Handle only in a well-ventilated fume hood. The product is an alkylating agent; wear double nitrile gloves.
Reagents & Materials:
| Reagent | MW ( g/mol ) | Equiv. | Role |
|---|---|---|---|
| Propionamide | 73.09 | 1.0 | Substrate |
| 1,3-Dichloroacetone | 126.97 | 1.1 | Reagent |
| Toluene | 92.14 | Solvent | Reaction Medium |
| Magnesium Sulfate | 120.37 | 0.5 | Water Scavenger (Optional) |[2]
Protocol:
-
Setup: Equip a reaction flask with a Dean-Stark trap (optional but recommended for water removal), a reflux condenser, and a nitrogen inlet.
-
Charging: Dissolve Propionamide (1.0 equiv) and 1,3-Dichloroacetone (1.1 equiv) in Toluene (10 mL per gram of amide).
-
Reaction: Heat the mixture to reflux (110°C).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Wash the toluene layer with saturated
(2x) to neutralize any HCl formed and remove unreacted starting materials. -
Wash with Brine (1x).
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude oil is typically purified via vacuum distillation (if scale >10g) or flash column chromatography (Silica gel; Gradient: 0-20% EtOAc in Hexanes).
-
Target: Colorless to pale yellow oil.
-
Mechanistic Insight
Understanding the mechanism allows for better troubleshooting. The reaction proceeds through an amidine-like intermediate followed by cyclodehydration.
Figure 2: Mechanistic pathway of oxazole formation.
Critical Control Points:
-
Moisture Control: Water is a byproduct. If not removed, it can hydrolyze the oxazole or stall the reaction. Using a Dean-Stark trap or adding molecular sieves improves yield.
-
Temperature: The reaction requires temperatures above 100°C to facilitate dehydration. Toluene or Xylene are ideal solvents.
Quality Control & Characterization
Verify the identity of the product using Nuclear Magnetic Resonance (NMR).
Expected 1H NMR (CDCl3, 400 MHz):
- 7.05 ppm (s, 1H): C4-H (Oxazole ring proton).
-
4.55 ppm (s, 2H):
-Cl (Chloromethyl group). -
2.80 ppm (q, 2H):
-CH3 (Ethyl group methylene). -
1.35 ppm (t, 3H): CH2-
(Ethyl group methyl).
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The chloromethyl group is reactive; avoid storage with nucleophiles (amines, thiols).
References
-
General Oxazole Synthesis: Wiley, R. H. (1945). "The conversion of
-acylamino ketones to oxazoles." Chemical Reviews, 37(3), 401-442. Link -
1,3-Dichloroacetone Safety & Handling: Organic Syntheses, Coll. Vol. 1, p.292 (1941). "ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-Dichloroacetone". Link -
Analogous Reaction (Thiazole Synthesis): US Patent 6,214,998 B1. "Process for preparing 2-chloro-5-chloromethylthiazole." Link
- Oxazole Building Blocks:Journal of Organic Chemistry, "Synthesis of 2,5-disubstituted oxazoles." (General Reference for Blümlein-Lewy synthesis).
Sources
- 1. US4128580A - Process for the production of 1,3-dichloroacetone oxime and its acetate derivative - Google Patents [patents.google.com]
- 2. US6214998B1 - Process for preparing 2-chloro-5-chloromethylthiazole - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. aksci.com [aksci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
Protocol for Nucleophilic Substitution of 5-(Chloromethyl)-2-ethyl-1,3-oxazole: A Detailed Guide for Synthetic Chemists
Authored by: Senior Application Scientist, Chemical Synthesis Division
Abstract
This comprehensive application note provides a detailed protocol for the nucleophilic substitution of 5-(chloromethyl)-2-ethyl-1,3-oxazole, a versatile heterocyclic building block in medicinal chemistry and materials science. We delve into the underlying S_N2 reaction mechanism, offering expert insights into experimental design, reagent selection, and reaction optimization. Step-by-step protocols for reactions with representative amine and thiol nucleophiles are presented, complete with safety precautions, workup procedures, and purification strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this reactive oxazole derivative.
Introduction: The Synthetic Utility of 5-(Chloromethyl)-2-ethyl-1,3-oxazole
The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic molecules.[1][2] The ability to functionalize the oxazole core is paramount for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. 5-(Chloromethyl)-2-ethyl-1,3-oxazole stands out as a particularly valuable synthetic intermediate due to the presence of a reactive chloromethyl group at the 5-position.[3] This group serves as a "synthetic handle," readily undergoing nucleophilic substitution to introduce a diverse range of functionalities, thereby enabling the construction of complex molecular architectures.[3][4]
The high reactivity of the chloromethyl group is analogous to that of benzylic halides, where the adjacent aromatic ring stabilizes the transition state of the substitution reaction.[3] This inherent reactivity allows for the facile formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, making it a cornerstone for building libraries of novel compounds for drug discovery and materials science applications.[3][5]
Mechanistic Insights: The S_N2 Pathway
The nucleophilic substitution of 5-(chloromethyl)-2-ethyl-1,3-oxazole predominantly proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[5] This is favored by the steric accessibility of the primary carbon in the chloromethyl group.[3] The key characteristics of this reaction are:
-
Concerted Mechanism: The attack of the nucleophile and the departure of the chloride leaving group occur in a single, concerted step.
-
Stereospecificity: If the reaction were to occur at a chiral center, it would proceed with an inversion of stereochemistry.
-
Dependence on Nucleophile Strength: The reaction rate is directly proportional to the concentration and nucleophilicity of the attacking species. Stronger nucleophiles, such as amines and thiols, will react more readily.
-
Solvent Effects: Polar aprotic solvents, such as dimethylformamide (DMF), acetonitrile (MeCN), and acetone, are typically employed. These solvents can solvate the cation but not the nucleophile, thus enhancing the nucleophile's reactivity.
The oxazole ring itself plays a role in activating the chloromethyl group towards nucleophilic attack through its electron-withdrawing nature.[5]
Experimental Protocols
General Considerations & Safety
Safety First: 5-(Chloromethyl)-2-ethyl-1,3-oxazole is a reactive electrophile and should be handled with care in a well-ventilated fume hood.[6] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
Reagent Quality: Use anhydrous solvents and reagents to ensure optimal reaction outcomes. The presence of water can lead to hydrolysis of the starting material and the formation of unwanted byproducts.
Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of completion.
Protocol 1: Synthesis of 5-(Aminomethyl)-2-ethyl-1,3-oxazole Derivatives
This protocol details the reaction of 5-(chloromethyl)-2-ethyl-1,3-oxazole with a primary or secondary amine.
Materials:
-
5-(chloromethyl)-2-ethyl-1,3-oxazole
-
Amine (e.g., morpholine, piperidine, benzylamine) (1.1 - 2.0 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 - 2.5 equivalents)
-
Anhydrous dimethylformamide (DMF) or acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 5-(chloromethyl)-2-ethyl-1,3-oxazole (1.0 eq).
-
Dissolve the starting material in anhydrous DMF or MeCN.
-
Add the amine (1.1 - 2.0 eq) to the solution.
-
Add the base (K₂CO₃ or Et₃N, 1.5 - 2.5 eq). The base is crucial to neutralize the HCl generated during the reaction.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water or a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-(aminomethyl)-2-ethyl-1,3-oxazole derivative.
dot
Caption: Workflow for Amine Substitution.
Protocol 2: Synthesis of 5-(Thio-substituted methyl)-2-ethyl-1,3-oxazole Derivatives
This protocol describes the reaction with a thiol nucleophile to form a thioether linkage.
Materials:
-
5-(chloromethyl)-2-ethyl-1,3-oxazole
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.0 - 1.2 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or potassium carbonate (K₂CO₃) (1.1 - 1.5 equivalents)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution (for NaH quench)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
If using NaH: To a flame-dried round-bottom flask under an inert atmosphere, add NaH (1.1 - 1.5 eq).
-
Carefully add anhydrous THF or DMF and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the thiol (1.0 - 1.2 eq) in the same anhydrous solvent. Allow the mixture to stir at 0 °C for 15-30 minutes to form the thiolate.
-
If using K₂CO₃: To a flame-dried round-bottom flask, add the thiol (1.0 - 1.2 eq), K₂CO₃ (1.5 - 2.5 eq), and anhydrous DMF or MeCN.
-
To the solution containing the thiolate (from NaH) or the thiol/base mixture, add a solution of 5-(chloromethyl)-2-ethyl-1,3-oxazole (1.0 eq) in the same anhydrous solvent dropwise at 0 °C or room temperature.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
If using NaH: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
For both methods: Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-(thio-substituted methyl)-2-ethyl-1,3-oxazole derivative.
dot
Caption: Workflow for Thiol Substitution.
Reaction Parameters and Optimization
The success of the nucleophilic substitution reaction depends on several key parameters. The following table provides a summary of typical reaction conditions and considerations for optimization.
| Parameter | Typical Conditions | Rationale & Optimization |
| Nucleophile | 1.1 - 2.0 equivalents | An excess of the nucleophile can help drive the reaction to completion. For valuable nucleophiles, a near-stoichiometric amount can be used. |
| Base | K₂CO₃, Et₃N, NaH | An inorganic base like K₂CO₃ is often sufficient and easy to remove during workup. Et₃N is a soluble organic base. NaH is a strong, non-nucleophilic base suitable for deprotonating thiols. |
| Solvent | DMF, MeCN, THF, Acetone | Polar aprotic solvents are generally preferred to enhance the reactivity of the nucleophile. The choice of solvent may depend on the solubility of the reagents and the desired reaction temperature. |
| Temperature | Room Temperature to 60 °C | Many reactions proceed efficiently at room temperature. Gentle heating can be applied to accelerate slower reactions. Higher temperatures should be used with caution to avoid potential side reactions. |
| Reaction Time | 2 - 24 hours | Reaction time is highly dependent on the nucleophilicity of the attacking species and the reaction temperature. Monitoring by TLC or LC-MS is essential to determine the optimal reaction time. |
Characterization of Products
The structure of the synthesized products should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the covalent structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
Conclusion
5-(Chloromethyl)-2-ethyl-1,3-oxazole is a highly versatile and reactive building block for the synthesis of a wide range of functionalized oxazole derivatives. The nucleophilic substitution reaction at the 5-chloromethyl position proceeds readily with a variety of nucleophiles via an S_N2 mechanism. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully utilize this valuable intermediate in their synthetic endeavors, paving the way for the discovery of new molecules with potential applications in medicine and materials science.
References
-
Ma, G., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1585. Available from: [Link]
-
Kumar, A., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds, 42(5), 2248-2265. Available from: [Link]
-
Priyanka, et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research, 5(1), 1-10. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available from: [Link]
-
Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(23), 3449-3482. Available from: [Link]
-
Taylor, R. D., et al. (2005). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron, 61(46), 10826-10833. Available from: [Link]
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijmpr.in [ijmpr.in]
- 3. 5-(Chloromethyl)oxazole | High-Quality Reagent | RUO [benchchem.com]
- 4. 4-(Chloromethyl)-2-ethyl-1,3-oxazole | 675148-77-3 | Benchchem [benchchem.com]
- 5. Buy 5-(chloromethyl)-1,3-oxazole;dichloromethane [smolecule.com]
- 6. 3-(Chloromethyl)-5-ethyl-1,2-oxazole | 122221-01-6 | Benchchem [benchchem.com]
Application Note & Protocols: Peptide Macrocyclization Utilizing 5-(chloromethyl)-2-ethyl-1,3-oxazole
Introduction
Peptide macrocycles are of significant interest in drug discovery and chemical biology, offering a unique molecular architecture that bridges the gap between small molecules and large biologics.[1] The cyclic nature of these peptides confers several advantages over their linear counterparts, including enhanced conformational rigidity, increased stability against proteolytic degradation, and improved membrane permeability.[1] The incorporation of heterocyclic moieties, such as oxazoles, into the peptide backbone can further enhance these properties.[2][3] Oxazole-containing peptides, many of which are of marine origin, exhibit a wide range of biological activities, and the oxazole ring can impart stability and influence peptide-protein interactions.[2][3]
This application note provides a detailed guide for the use of 5-(chloromethyl)-2-ethyl-1,3-oxazole as a bifunctional linker for the macrocyclization of peptides. The primary strategy detailed herein involves the crosslinking of two cysteine residues within a linear peptide sequence. The highly reactive chloromethyl group of the oxazole reagent readily undergoes nucleophilic substitution with the thiol groups of cysteine side chains, forming stable thioether bonds.[4] This method offers a robust and efficient means of generating structurally diverse cyclic peptides with a constrained conformation.
Core Principles and Strategic Considerations
The macrocyclization strategy presented here is based on the S-alkylation of cysteine residues with the bifunctional 5-(chloromethyl)-2-ethyl-1,3-oxazole linker.[5] This process involves a two-step mechanistic pathway:
-
Initial Alkylation: The first step is the reaction of one cysteine residue with the chloromethyl group of the oxazole linker, forming a linear thioether intermediate.
-
Intramolecular Cyclization: The second cysteine residue then undergoes an intramolecular reaction with the linker to close the cyclic structure.
The success of this macrocyclization is dependent on several factors, including the sequence of the linear peptide, the distance between the two cysteine residues, and the reaction conditions. The oxazole moiety not only serves as a stable component of the linker but may also influence the conformational properties of the final cyclic peptide.[6]
Synthesis of 5-(chloromethyl)-2-ethyl-1,3-oxazole
While 5-(chloromethyl)-2-ethyl-1,3-oxazole may be commercially available, its synthesis in the laboratory can be achieved through chloromethylation of a suitable oxazole precursor. A general approach involves the reaction of 2-ethyl-1,3-oxazole with a chloromethylating agent.
Protocol 1: Synthesis of 5-(chloromethyl)-2-ethyl-1,3-oxazole
-
Materials:
-
2-ethyl-1,3-oxazole
-
Chloromethyl methyl ether (MOMCl) or a similar chloromethylating agent
-
Zinc chloride (ZnCl₂) (optional, as a Lewis acid catalyst)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve 2-ethyl-1,3-oxazole in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
If using a catalyst, add anhydrous ZnCl₂ (approximately 1.2 equivalents) to the solution and stir.[7]
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add the chloromethylating agent (e.g., MOMCl) dropwise to the cooled solution.
-
Allow the reaction to stir at 0-5°C, monitoring the progress by thin-layer chromatography (TLC).[7]
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure 5-(chloromethyl)-2-ethyl-1,3-oxazole.
-
Peptide Macrocyclization Workflow
The overall workflow for generating a cyclic peptide using 5-(chloromethyl)-2-ethyl-1,3-oxazole involves the synthesis of a linear peptide precursor containing two cysteine residues, followed by the cyclization reaction, and subsequent purification and characterization.
Sources
- 1. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Naturally Occurring Oxazole-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. Conformational properties of oxazole-amino acids: effect of the intramolecular N-H···N hydrogen bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy 5-(chloromethyl)-1,3-oxazole;dichloromethane [smolecule.com]
Application Notes and Protocols: Reaction Conditions for the Amination of 5-(Chloromethyl)-2-ethyl-1,3-oxazole
Introduction
The 5-(aminomethyl)-2-ethyl-1,3-oxazole scaffold is a critical pharmacophore found in numerous biologically active molecules. The synthetic accessibility of this moiety is paramount for the exploration of structure-activity relationships (SAR) in drug discovery programs. The amination of 5-(chloromethyl)-2-ethyl-1,3-oxazole serves as a direct and efficient route to these valuable building blocks. This document provides a comprehensive guide to the reaction conditions for this nucleophilic substitution, detailing mechanistic considerations, protocol optimization, and step-by-step experimental procedures. The reactivity of the chloromethyl group is central to this transformation, being susceptible to nucleophilic attack, which leads to the displacement of the chloride leaving group in an SN2-type reaction.[1] The efficiency of this process is governed by several factors including the nature of the aminating agent, solvent, temperature, and the presence of a base.[1]
Mechanistic Insights: The SN2 Pathway
The amination of 5-(chloromethyl)-2-ethyl-1,3-oxazole proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] In this concerted process, the amine nucleophile attacks the electrophilic carbon of the chloromethyl group, simultaneously displacing the chloride leaving group. The oxazole ring, being electron-rich, can influence the reactivity of the adjacent chloromethyl group.
To visualize the workflow of this critical transformation, the following diagram outlines the key stages from starting materials to the final purified product.
Caption: General workflow for the amination of 5-(chloromethyl)-2-ethyl-1,3-oxazole.
Critical Reaction Parameters
The success of the amination reaction hinges on the careful selection and control of several key parameters. The interplay of these factors determines the reaction rate, yield, and purity of the desired 5-(aminomethyl)-2-ethyl-1,3-oxazole derivative.
Aminating Agent
A wide array of primary and secondary amines can be employed as nucleophiles in this reaction. The nucleophilicity of the amine is a crucial factor; more nucleophilic amines will generally react faster.
-
Primary Amines: Ammonia, alkylamines (e.g., methylamine, ethylamine), and benzylamine are common choices.
-
Secondary Amines: Dialkylamines (e.g., dimethylamine, diethylamine) and cyclic amines (e.g., piperidine, morpholine) are also effective.
-
Anilines: While less nucleophilic, anilines can be used, often requiring more forcing conditions or catalytic activation.[3]
Solvent Selection
The choice of solvent is critical as it must dissolve the reactants and facilitate the SN2 transition state. Polar aprotic solvents are generally preferred as they can solvate the cation of the base without strongly solvating the amine nucleophile, thus preserving its reactivity.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Notes |
| Dimethylformamide (DMF) | 37 | 153 | Excellent for dissolving a wide range of amines and salts.[2] |
| Acetonitrile (MeCN) | 36.6 | 82 | Good solvent, easily removed under reduced pressure. |
| Dichloromethane (DCM) | 9.1 | 40 | Suitable for reactions at or below room temperature.[2] |
| Tetrahydrofuran (THF) | 7.6 | 66 | A less polar option, may require longer reaction times. |
| Toluene | 2.4 | 111 | Nonpolar solvent, sometimes used in Buchwald-Hartwig aminations.[4] |
Role of the Base
A base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction. The choice of base can significantly impact the reaction outcome by preventing the protonation of the amine nucleophile and minimizing side reactions.
-
Inorganic Bases: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃) are commonly used and are easy to remove during workup.
-
Organic Bases: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are soluble in organic solvents and are often used in excess.
-
Stronger Bases: Sodium hydride (NaH) or sodium tert-butoxide (NaOtBu) may be necessary for less reactive amines or when a completely anhydrous system is required.[4]
Temperature and Reaction Time
The reaction temperature is a key parameter to control. While elevated temperatures can increase the reaction rate, they can also lead to the formation of byproducts. Room temperature is often a good starting point for reactive amines. Less reactive nucleophiles may require heating. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Experimental Protocols
Protocol A: General Procedure for Amination with Alkylamines
This protocol describes a general method for the amination of 5-(chloromethyl)-2-ethyl-1,3-oxazole with a primary or secondary alkylamine using potassium carbonate as the base in dimethylformamide.
Materials:
-
5-(chloromethyl)-2-ethyl-1,3-oxazole
-
Alkylamine (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-(chloromethyl)-2-ethyl-1,3-oxazole (1.0 eq) in anhydrous DMF, add the alkylamine (1.2 eq) followed by potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-(aminomethyl)-2-ethyl-1,3-oxazole derivative.
Protocol B: Buchwald-Hartwig Amination for Less Reactive Amines
For less nucleophilic amines, such as anilines or certain heterocyclic amines, a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, may be necessary.[5][6][7]
Materials:
-
5-(chloromethyl)-2-ethyl-1,3-oxazole
-
Aryl or heteroarylamine (1.1 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), combine 5-(chloromethyl)-2-ethyl-1,3-oxazole (1.0 eq), the amine (1.1 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Add anhydrous toluene and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Insufficiently reactive amine. | Increase reaction temperature; switch to a stronger base (e.g., NaH); consider using Protocol B. |
| Poor quality of reagents or solvent. | Use freshly distilled/dried solvents and high-purity reagents. | |
| Formation of Byproducts | Over-alkylation of primary amines. | Use a larger excess of the primary amine or add it slowly to the reaction mixture. |
| Degradation of starting material or product. | Lower the reaction temperature; use a milder base. | |
| Difficult Purification | Product is highly polar. | Use a more polar eluent system for chromatography (e.g., DCM/MeOH); consider reverse-phase chromatography. |
Conclusion
The amination of 5-(chloromethyl)-2-ethyl-1,3-oxazole is a robust and versatile transformation for the synthesis of a diverse range of 5-(aminomethyl)-2-ethyl-1,3-oxazole derivatives. By carefully selecting the appropriate aminating agent, solvent, base, and temperature, researchers can achieve high yields and purity of the desired products. The protocols provided herein offer a solid foundation for the successful execution of this important reaction in a research and development setting.
References
- Benchchem. An In-depth Technical Guide to the Nucleophilic Substitution Reactions of 5-(Chloromethyl)-2-methylpyrimidin-4-amine.
-
Gorbunov, E. B., et al. "5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids." Molecules, vol. 28, no. 1, 2023, p. 275. Available at: [Link]
- ResearchGate. "ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- Smolecule. "5-(chloromethyl)-1,3-oxazole;dichloromethane.
- Enamine. "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes.
- Chemical Communications, 2006, pp. 4817-4819. "A New Consecutive Three-Component Oxazole Synthesis by an Amidation–Coupling–Cycloisomerization (ACCI) Sequence.
-
ResearchGate. "A Practical Synthesis of 1,3-Oxazole." Available at: [Link]
- Current Chemistry Letters, 2018. "Synthesis of fused heterocycles from 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates and α-ami.
- Palmer, David C. Oxazoles: Synthesis, Reactions, and Spectroscopy. John Wiley & Sons, 2003.
-
Rosa, et al. "Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks." Molecules, vol. 25, no. 1, 2020, p. 123. Available at: [Link]
-
RSC Publishing. "Photochemical intramolecular amination for the synthesis of heterocycles." Available at: [Link]
-
Semantic Scholar. "Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors." Available at: [Link]
-
Organic Chemistry Portal. "Synthesis of 1,3-oxazoles." Available at: [Link]
-
MDPI. "Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction." Available at: [Link]
-
Bakulev, V. A., et al. "General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino." Molecules, vol. 27, no. 6, 2022, p. 1957. Available at: [Link]
- ResearchGate. "Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines.
-
Li, Hu, et al. "Cycloamination strategies for renewable N-heterocycles." Green Chemistry, vol. 22, no. 2, 2020, pp. 324-349. Available at: [Link]
-
PubMed. "Recyclization of 5-Amino- oxazoles as a Route to new Functionalized Heterocycles (Developments of V.P. Kukhar Institute of Bioorganic Chemistry and Petrochemistry of the NAS of Ukraine)." Available at: [Link]
- ResearchGate. "organic papers.
-
Smith, et al. "Concerted Nucleophilic Aromatic Substitution Reactions." Angewandte Chemie International Edition, vol. 58, no. 4, 2019, pp. 1054-1071. Available at: [Link]
- Benchchem. "3-(Chloromethyl)-5-ethyl-1,2-oxazole | 122221-01-6.
-
ResearchGate. "Recyclization of 5‐Amino‐ oxazoles as a Route to new Functionalized Heterocycles (Developments of V.P. Kukhar Institute of Bioorganic Chemistry and Petrochemistry of the NAS of Ukraine) | Request PDF." Available at: [Link]
-
Katritzky, Alan R., et al. "Nucleophilic Substitution of Oxazino-/Oxazolino-/Benzoxazin- [3,2-b]indazoles: An Effective Route to 1 H-Indazolones." The Journal of organic chemistry, vol. 73, no. 12, 2008, pp. 4642-8. Available at: [Link]
- Google Patents. "DE60212947D1 - PROCESS FOR PREPARING 5-SUBSTITUTED OXAZO COMPOUNDS AND 1.5-DISUBSTITUTED IMIDAZOLE COMPOUNDS.
-
Barrios-Landeros, Fernando, et al. "Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles." Organometallics, vol. 27, no. 10, 2008, pp. 2313-2319. Available at: [Link]
- Google Patents. "EP1095937A1 - Process for the preparation of trisubstituted oxazoles.
- Tetrahedron Letters, vol. 41, no. 1, 2000, pp. 1-3. "A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE.
-
MDPI. "5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids." Available at: [Link]
- Benchchem. "Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Ethynamine and its Surrogates.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy 5-(chloromethyl)-1,3-oxazole;dichloromethane [smolecule.com]
- 3. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective Synthesis of 5-(Chloromethyl)-2-ethyl-1,3-oxazole
Abstract & Strategic Overview
5-(Chloromethyl)-2-ethyl-1,3-oxazole is a critical heterocyclic building block, widely employed in the synthesis of bioactive compounds including antibiotics, metabolic modulators, and peptide mimetics. Its value lies in the electrophilic chloromethyl group at the C5 position , which serves as a versatile handle for nucleophilic substitution (e.g., with amines, thiols, or alkoxides).
Achieving the specific 2-ethyl-5-chloromethyl substitution pattern requires rigorous regiocontrol. Direct condensation methods (e.g., Hantzsch synthesis using 1,3-dichloroacetone) often favor the thermodynamic 4-chloromethyl isomer or yield inseparable mixtures.
This guide details a high-fidelity, two-stage protocol designed to guarantee the C5-chloromethyl regiochemistry:
-
Robinson-Gabriel Cyclization to yield the 2-ethyl-5-methyl-1,3-oxazole core.
-
Radical Halogenation to selectively functionalize the C5-methyl group.
This approach prioritizes spectral purity and scalability over "one-pot" shortcuts that compromise isomeric integrity.
Retrosynthetic Analysis
The logical disconnection reveals that the C5-chloromethyl moiety is best installed via radical functionalization of a C5-methyl precursor, which is in turn constructed via the cyclodehydration of an
Figure 1: Retrosynthetic pathway ensuring C5 regioselectivity.
Detailed Experimental Protocols
Phase 1: Synthesis of N-(2-Oxopropyl)propionamide
Objective: Preparation of the acyclic Robinson-Gabriel precursor.
Reaction:
Reagents:
-
Aminoacetone hydrochloride (CAS: 7737-17-9)
-
Propionyl chloride (CAS: 79-03-8)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM, anhydrous)
Protocol:
-
Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Solubilization: Suspend Aminoacetone HCl (10.0 g, 91 mmol) in anhydrous DCM (200 mL). Cool to 0°C in an ice bath.
-
Base Addition: Add Triethylamine (28.0 mL, 200 mmol, 2.2 equiv) dropwise over 15 minutes. The suspension will clear as the free amine is liberated.
-
Acylation: Add Propionyl chloride (8.7 mL, 100 mmol, 1.1 equiv) dropwise via syringe pump or addition funnel over 30 minutes, maintaining internal temperature <5°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (5% MeOH in DCM) for consumption of amine.
-
Workup: Quench with saturated
(100 mL). Separate phases. Extract aqueous layer with DCM (2 x 50 mL). -
Purification: Dry combined organics over
, filter, and concentrate in vacuo. If necessary, purify via flash column chromatography (SiO2, EtOAc/Hexanes 1:1) to yield the amide as a pale yellow oil/solid.
Phase 2: Robinson-Gabriel Cyclization to 2-Ethyl-5-methyl-1,3-oxazole
Objective: Cyclodehydration to form the oxazole ring with defined C5-methyl regiochemistry. Mechanism: The amide oxygen attacks the ketone carbonyl (C5 position), followed by dehydration.
Reagents:
-
N-(2-Oxopropyl)propionamide (from Phase 1)
-
Phosphorus Oxychloride (
) or conc. Sulfuric Acid ( ) -
Caution:
is corrosive and water-reactive.
Protocol:
-
Setup: Place the amide (10.0 g) in a 250 mL RBF equipped with a reflux condenser and drying tube (
). -
Cyclization: Add
(30 mL, excess) carefully. -
Heating: Heat the mixture to 90°C for 2 hours. The solution will darken.
-
Quench (Critical): Cool to RT. Pour the reaction mixture slowly onto crushed ice (300 g) with vigorous stirring. Exothermic reaction. Neutralize with
(20%) or solid to pH 8. -
Extraction: Extract with Diethyl Ether or Ethyl Acetate (3 x 100 mL).
-
Purification: Dry over
and concentrate. Distill the residue under reduced pressure (approx. 60-70°C at 15 mmHg) to obtain 2-ethyl-5-methyl-1,3-oxazole as a colorless liquid.-
Validation:
NMR ( ): 6.65 (s, 1H, C4-H), 2.70 (q, 2H, Et), 2.28 (s, 3H, Me), 1.25 (t, 3H, Et).
-
Phase 3: Regioselective Radical Chlorination
Objective: Functionalization of the C5-methyl group to the chloromethyl target. Reaction: Radical substitution using N-Chlorosuccinimide (NCS).
Reagents:
-
2-Ethyl-5-methyl-1,3-oxazole
-
N-Chlorosuccinimide (NCS) (1.05 equiv)
-
AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (cat. 5 mol%)[1][2][3]
-
Carbon Tetrachloride (
) or Benzene (or Trifluorotoluene as a greener alternative).
Protocol:
-
Setup: Dissolve 2-ethyl-5-methyl-1,3-oxazole (5.0 g, 45 mmol) in solvent (50 mL).
-
Reagent Addition: Add NCS (6.3 g, 47 mmol) and AIBN (0.37 g, 2.2 mmol).
-
Initiation: Heat to reflux (approx. 80°C) under Nitrogen.
-
Monitoring: Monitor by
NMR. The singlet at 2.28 (Me) will decrease, and a new singlet at 4.55 ( ) will appear. Stop when conversion >90% to avoid di-chlorination. -
Workup: Cool to 0°C. Filter off the precipitated succinimide.
-
Purification: Concentrate the filtrate. Purify rapidly via flash chromatography (Hexanes/EtOAc 9:1) or vacuum distillation.[4]
-
Product:5-(Chloromethyl)-2-ethyl-1,3-oxazole .
-
Storage: Store at -20°C under inert gas. The compound is a potent alkylating agent (vesicant).
-
Critical Process Parameters (CPPs)
| Parameter | Specification | Impact on Quality |
| Regiochemistry | Robinson-Gabriel Route | Ensures C5-Me (and thus C5-CH2Cl). Direct Hantzsch synthesis with 1,3-dichloroacetone typically yields the C4-CH2Cl isomer. |
| Moisture Control | Strictly Anhydrous | Phase 1 (Acylation) and Phase 2 (Cyclization) are moisture-sensitive. Water leads to hydrolysis of acyl chloride or POCl3. |
| Chlorination Stoichiometry | 1.0 : 1.05 (Oxazole:NCS) | Excess NCS leads to gem-dichloro species ( |
| Quench Temperature | < 10°C | Exothermic hydrolysis of POCl3 can degrade the oxazole ring if uncontrolled. |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis of the target oxazole.
Troubleshooting & Safety
-
Regioisomer Contamination: If using alternative "direct" methods (e.g., Propionamide + 1,3-Dichloroacetone), be aware that the major product is often 4-(chloromethyl)-2-ethyloxazole due to the Hantzsch mechanism preference. The Robinson-Gabriel route described above avoids this.
-
Safety Warning: 5-(Chloromethyl)oxazoles are alkylating agents and potential vesicants (blistering agents). Handle exclusively in a fume hood with double gloves (Nitrile/Laminate) and eye protection. Destroy excess alkylating agent with dilute ammonia or thiosulfate solution.
-
Instability: The chloromethyl group is reactive. Avoid prolonged exposure to silica gel or nucleophilic solvents (MeOH, Water). Store neat at -20°C.
References
-
Robinson-Gabriel Synthesis Mechanism
-
Regioselectivity in Oxazole Synthesis
-
Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles". The Journal of Organic Chemistry, 58(14), 3604–3606.
-
- Halogenation of Methyl Oxazoles: Ohba, M., et al. (1996). "Synthesis of 5-substituted oxazoles". Heterocycles, 43(1), 27-30.
-
General Oxazole Chemistry
-
Palmer, D. C. (Ed.). (2004).[7] Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience. (Standard Reference Text).
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. 4-(CHLOROMETHYL)-5-METHYL-2-PHENYL-1,3-OXAZOLE synthesis - chemicalbook [chemicalbook.com]
- 6. 5-(Chloromethyl)oxazole | High-Quality Reagent | RUO [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-(Chloromethyl)-2-ethyl-1,3-oxazole as a Linker in Drug Discovery
Introduction: The Critical Role of Linkers in Targeted Therapeutics
In the landscape of modern drug discovery, particularly in the realm of targeted therapies like antibody-drug conjugates (ADCs), the linker is a pivotal component that dictates the efficacy, stability, and safety of the therapeutic agent.[1] An ideal linker must be sufficiently stable in systemic circulation to prevent premature release of the cytotoxic payload, yet capable of controlled cleavage to liberate the drug upon reaching the target site, such as a tumor cell.[1] The 1,3-oxazole moiety has emerged as a promising scaffold for linker design due to its inherent stability and synthetic versatility.[2][3] This document provides a detailed guide to the application of 5-(chloromethyl)-2-ethyl-1,3-oxazole as a versatile linker in the construction of drug conjugates, offering insights into its synthesis, reactivity, and incorporation into complex bioconjugates. The unique combination of a reactive chloromethyl group for payload attachment and a modifiable ethyl group for conjugation to a targeting moiety makes this a linker of significant interest.
Key Advantages of the 5-(Chloromethyl)-2-ethyl-1,3-oxazole Linker
The 5-(chloromethyl)-2-ethyl-1,3-oxazole linker offers a distinct set of advantages for drug discovery professionals:
-
Tunable Reactivity: The chloromethyl group at the 5-position serves as a reactive electrophile, enabling straightforward conjugation with a variety of nucleophilic functional groups commonly found on cytotoxic payloads, such as amines, thiols, and hydroxyls.[4]
-
Chemical Stability: The oxazole ring is a stable aromatic heterocycle, contributing to the overall stability of the drug conjugate in circulation and minimizing premature drug release.[5]
-
Synthetic Tractability: The 2-ethyl group provides a synthetic handle that can be chemically modified to introduce a functional group for conjugation to a targeting molecule, such as an antibody. This allows for a modular and flexible approach to drug conjugate design.
-
Potential for Controlled Cleavage: While the oxazole ring itself is stable, the linkages formed with the payload can be designed to be cleavable under specific physiological conditions, such as the acidic environment of lysosomes or the presence of specific enzymes within cancer cells.
Synthesis of the Linker: 5-(Chloromethyl)-2-ethyl-1,3-oxazole
The synthesis of 5-(chloromethyl)-2-ethyl-1,3-oxazole can be achieved through a multi-step process. A common approach involves the construction of the oxazole ring followed by chloromethylation.
Protocol 1: Synthesis of 5-(Chloromethyl)-2-ethyl-1,3-oxazole
Materials:
-
Propargyl alcohol
-
Propionyl chloride
-
Ammonia solution
-
Phosphorus oxychloride (POCl₃)
-
Paraformaldehyde
-
Hydrogen chloride (gas or solution in a suitable solvent)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Step 1: Synthesis of N-propargylpropionamide.
-
To a stirred solution of propargyl alcohol in dichloromethane at 0 °C, slowly add propionyl chloride.
-
After the addition is complete, add a solution of ammonia dropwise to neutralize the HCl generated.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain N-propargylpropionamide.
-
-
Step 2: Cyclization to 2-ethyl-5-methyl-1,3-oxazole.
-
Dissolve the N-propargylpropionamide in phosphorus oxychloride.
-
Heat the mixture at reflux for 4 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the solution with sodium bicarbonate and extract with dichloromethane.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate to yield 2-ethyl-5-methyl-1,3-oxazole. Purify by distillation if necessary.
-
-
Step 3: Chloromethylation to 5-(chloromethyl)-2-ethyl-1,3-oxazole.
-
Dissolve 2-ethyl-5-methyl-1,3-oxazole and paraformaldehyde in a suitable solvent such as dichloromethane.
-
Bubble hydrogen chloride gas through the solution at 0 °C for 1 hour.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford 5-(chloromethyl)-2-ethyl-1,3-oxazole.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Conjugation of a Payload to the Linker
The reactive chloromethyl group of the linker readily undergoes nucleophilic substitution with a payload containing an amine, thiol, or hydroxyl group.
Protocol 2: General Procedure for Payload Conjugation
Materials:
-
5-(chloromethyl)-2-ethyl-1,3-oxazole
-
Payload with a nucleophilic handle (e.g., amine, thiol)
-
A suitable base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate)
-
A suitable solvent (e.g., dimethylformamide (DMF) or acetonitrile)
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolve the payload and 1.1 equivalents of 5-(chloromethyl)-2-ethyl-1,3-oxazole in the chosen solvent.
-
Add 2-3 equivalents of the base to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete, as monitored by TLC or LC-MS.
-
Remove the solvent under reduced pressure.
-
Purify the resulting drug-linker conjugate by reverse-phase HPLC.
Characterization: Confirm the structure and purity of the drug-linker conjugate using high-resolution mass spectrometry and NMR.
Functionalization of the Linker for Antibody Conjugation
To attach the drug-linker construct to an antibody, the 2-ethyl group must be functionalized. A common strategy is to convert it to a carboxylic acid, which can then be activated for amide bond formation with lysine residues on the antibody.
Protocol 3: Conversion of the 2-Ethyl Group to a Carboxylic Acid
Materials:
-
Drug-linker conjugate from Protocol 2
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl) solution
-
A suitable solvent system (e.g., t-butanol/water)
Procedure:
-
Dissolve the drug-linker conjugate in a mixture of t-butanol and water.
-
Add a solution of potassium permanganate and sodium hydroxide dropwise at a controlled temperature (e.g., 0-10 °C).
-
Stir the reaction at room temperature until the starting material is consumed.
-
Quench the reaction with a reducing agent (e.g., sodium bisulfite).
-
Acidify the mixture with hydrochloric acid to precipitate the carboxylic acid derivative.
-
Filter the precipitate and wash with cold water.
-
Purify the product by recrystallization or chromatography.
Characterization: Confirm the structure of the functionalized drug-linker-acid by mass spectrometry and NMR.
Antibody-Drug Conjugate (ADC) Synthesis
The final step is the conjugation of the functionalized drug-linker to the antibody. This is typically achieved by forming a stable amide bond between the carboxylic acid of the linker and the ε-amino groups of lysine residues on the antibody.
Protocol 4: Lysine-Based Antibody Conjugation
Materials:
-
Antibody in a suitable buffer (e.g., PBS)
-
Functionalized drug-linker-acid from Protocol 3
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other peptide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Activation of the Drug-Linker:
-
Dissolve the drug-linker-acid in DMSO.
-
Add DCC and NHS to the solution and stir at room temperature for 1-2 hours to form the NHS-ester.
-
-
Antibody Conjugation:
-
Adjust the pH of the antibody solution to ~8.5.
-
Slowly add a calculated amount of the activated drug-linker-NHS ester solution in DMSO to the antibody solution with gentle stirring. The ratio of linker to antibody will determine the drug-to-antibody ratio (DAR).
-
Incubate the reaction at room temperature for 2-4 hours.
-
-
Purification of the ADC:
-
Purify the resulting ADC using size-exclusion chromatography to remove unconjugated drug-linker and other small molecules.
-
Concentrate and buffer-exchange the purified ADC into a suitable formulation buffer.
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or mass spectrometry.
-
Purity and Aggregation: Assess the purity and extent of aggregation of the ADC using Size-Exclusion Chromatography (SEC-HPLC).
-
In Vitro Cytotoxicity: Evaluate the potency of the ADC in cell-based assays using target-expressing cancer cell lines.
Data Presentation
| Parameter | Method | Expected Outcome |
| Linker Synthesis Yield | Gravimetric | >70% |
| Drug-Linker Conjugate Purity | RP-HPLC | >95% |
| Functionalized Linker Purity | RP-HPLC | >95% |
| ADC DAR | HIC-HPLC / Mass Spec | 2-4 |
| ADC Purity (monomer) | SEC-HPLC | >95% |
| In Vitro Potency (IC₅₀) | Cell Viability Assay | Dependent on payload and target |
Visualizations
Workflow for ADC Synthesis
Caption: Workflow for the synthesis of an ADC using the 5-(chloromethyl)-2-ethyl-1,3-oxazole linker.
Reaction Scheme: Payload Conjugation
Caption: General reaction scheme for the conjugation of a nucleophilic payload to the linker.
Conclusion and Future Perspectives
The 5-(chloromethyl)-2-ethyl-1,3-oxazole linker represents a valuable tool in the arsenal of drug discovery scientists. Its modular nature, combining a reactive site for payload attachment with a modifiable handle for targeting moiety conjugation, allows for the construction of a diverse range of drug conjugates. The inherent stability of the oxazole core is a key feature for developing robust and safe targeted therapeutics. Future work in this area may focus on exploring different functionalization strategies for the 2-ethyl group to enable alternative conjugation chemistries, such as click chemistry or enzymatic ligation, which could lead to more homogeneous and precisely defined ADCs. Furthermore, the development of oxazole-based linkers with novel, finely tuned cleavage mechanisms will continue to be an active area of research, pushing the boundaries of targeted drug delivery.
References
- Google Patents. WO2019011078A1 - Oxadiazole linkers and use thereof.
- Google Patents. WO2024008102A1 - Linker for conjugation.
-
Pharmaceutical Technology. Leading innovators in oxazole derivatives-based cancer drug compositions. Available from: [Link]
- Google Patents. WO2017031034A2 - Covalent linkers in antibody-drug conjugates and methods of making and using the same.
- Williams, D. R., et al. A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. Tetrahedron Letters, 1999, 40(52), 9263-9265.
- Sabatelli, A. D. Guest Post — Antibody Drug Conjugates: The Patent Landscape for a New Class of Cancer Treatment.
-
Merck. One-Pot Synthesis of 2,5-Disubstituted Oxazoles. Available from: [Link]
-
Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available from: [Link]
-
Rasayan Journal of Chemistry. SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][2][4] OXAZIN-4-YL) ACETATE DERIV. Available from: [Link]
-
ChemRxiv. Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings and. Available from: [Link]
-
ResearchGate. (PDF) A Practical Synthesis of 1,3-Oxazole. Available from: [Link]
-
National Center for Biotechnology Information. One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. Available from: [Link]
-
MDPI. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Available from: [Link]
-
ACS Publications. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Available from: [Link]
-
Chemical Methodologies. Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Available from: [Link]
-
PubMed. Convenient one-pot synthesis of 2-oxazolines from carboxylic acids. Available from: [Link]
-
National Center for Biotechnology Information. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Available from: [Link]
-
National Center for Biotechnology Information. Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. Available from: [Link]
-
ConnectSci. One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Available from: [Link]
-
Research Square. synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. Available from: [Link]
-
National Center for Biotechnology Information. Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. Available from: [Link]
-
PubMed. A Helix-Stabilizing Linker Improves Subcutaneous Bioavailability of a Helical Peptide Independent of Linker Lipophilicity. Available from: [Link]
-
ResearchGate. Synthesis and Transformations of Derivatives of 2-Aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic Acid. Available from: [Link]
-
PubMed. Effect of linker sequence on the stability of circularly permuted variants of ribonuclease T1. Available from: [Link]
-
ResearchGate. Reinvestigation of the Thiazole Synthesis with Ethyl 3-Amino-2- [5-aryl-1,3,4-oxadiazol-2(3H)-ylidene]-3-thioxopropanoates and Related Reactions. Available from: [Link]
-
National Center for Biotechnology Information. Posttranslational chemical installation of azoles into translated peptides. Available from: [Link]
Sources
- 1. patentdocs.org [patentdocs.org]
- 2. Who are the leading innovators in oxazole derivatives-based cancer drug compositions for the pharmaceutical industry? [pharmaceutical-technology.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Buy 5-(chloromethyl)-1,3-oxazole;dichloromethane [smolecule.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Troubleshooting & Optimization
Technical Support Center: High-Efficiency Synthesis of 5-(chloromethyl)-2-ethyl-1,3-oxazole
Case ID: OX-Et-Cl-005 Topic: Yield Optimization & Troubleshooting for 5-(chloromethyl)-2-ethyl-1,3-oxazole Assigned Specialist: Senior Application Scientist, Heterocycle Division
Executive Summary
This guide addresses the synthesis of 5-(chloromethyl)-2-ethyl-1,3-oxazole (Target 1 ). This intermediate is a critical building block in medicinal chemistry (e.g., for potassium-competitive acid blockers like Vonoprazan).
The industry-standard route involves the cyclocondensation of Propionamide with 1,3-Dichloroacetone . While theoretically straightforward, this reaction is notorious for variable yields (ranging from 30% to 75%) due to the instability of 1,3-dichloroacetone and the thermal sensitivity of the chloromethyl moiety.
This support module provides a self-validating protocol, a troubleshooting decision tree, and specific FAQs to stabilize your process and maximize yield.
Module 1: The Optimized Protocol
Do not rely on generic oxazole synthesis literature. The presence of the reactive chloromethyl group requires specific modifications to prevent self-alkylation and hydrolysis.
The Reaction Pathway
The synthesis proceeds via the Blümlein-Lewy modification of the Cornforth synthesis.
Figure 1: Reaction pathway highlighting the critical cyclodehydration step and potential failure modes (polymerization and hydrolysis).
Step-by-Step Methodology
| Parameter | Specification | Technical Rationale |
| Stoichiometry | Propionamide (1.0 eq) : 1,3-DCA (1.1 eq) | Slight excess of DCA compensates for its thermal instability/volatility. |
| Solvent | Toluene (anhydrous) | Forms an azeotrope with water (85°C) to drive the equilibrium forward. |
| Concentration | 0.5 M - 1.0 M | High dilution reduces intermolecular polymerization of DCA. |
| Water Removal | Dean-Stark Trap | Critical: Failure to remove water results in hydrolysis of the -CH2Cl group to -CH2OH. |
| Temperature | Reflux (110°C bath) | Sufficient to azeotrope water but low enough to minimize DCA charring. |
Execution:
-
Setup: Equip a 3-neck RBF with a mechanical stirrer (magnetic stirring often fails if tar forms), a Dean-Stark trap filled with toluene, and a reflux condenser.
-
Charging: Add Propionamide (1.0 eq) and Toluene. Heat to reflux until the solvent is drying the system.
-
Addition: Dissolve 1,3-Dichloroacetone (1.1 eq) in minimal toluene. Add this solution dropwise to the refluxing amide over 45–60 minutes.
-
Why? Dumping solid DCA directly into hot toluene causes immediate local polymerization (black specs).
-
-
Reaction: Reflux for 4–6 hours. Monitor water collection in the trap.
-
Endpoint: Reaction is complete when water evolution ceases.
Module 2: Troubleshooting & Diagnostics
Use this decision tree to diagnose yield loss.
Figure 2: Diagnostic flow for common failure modes in chloromethyloxazole synthesis.
Frequently Asked Questions (FAQs)
Q1: My 1,3-dichloroacetone (DCA) is a liquid, but the bottle says it should be solid. Can I use it?
-
Status: STOP.
-
Reason: DCA (mp ~45°C) is hygroscopic and forms a liquid hydrate or dimer upon exposure to moisture. Using "wet" DCA introduces water at t=0, which inhibits the dehydration equilibrium.
-
Fix: You must dry the DCA. Dissolve in CH2Cl2, dry over MgSO4, filter, and concentrate. Alternatively, melt and recrystallize if heavily degraded.
Q2: Can I use sulfuric acid or p-TsOH to catalyze the reaction?
-
Status: Proceed with Caution.
-
Reason: While acid catalysts speed up cyclization, they also catalyze the hydrolysis of the chloromethyl group to hydroxymethyl.
-
Recommendation: Thermal cyclization (reflux in toluene) is slower but cleaner for this specific substrate. If you must use acid, use <1 mol% p-TsOH and quench immediately after completion.
Q3: The product yield drops significantly after distillation. Why?
-
Reason: 5-(chloromethyl)oxazoles are thermally unstable alkyl chlorides. Prolonged heating at >120°C causes self-alkylation (intermolecular attack of the oxazole nitrogen on the chloromethyl group).
-
Fix:
-
Neutralize the crude mixture with solid NaHCO3 before distillation.
-
Use a short-path distillation head.
-
Ensure vacuum is < 5 mmHg to keep the boiling point below 80°C.
-
Q4: Can I use Propionitrile instead of Propionamide?
-
Status: Yes, but requires different conditions.
-
Protocol: The reaction of nitriles with 1,3-DCA usually requires a Lewis acid (like ZnCl2) or Triflic acid to activate the nitrile. The amide route (described above) is generally more robust for scale-up in standard glass reactors without specialized handling of superacids.
Module 3: Analytical Validation
Verify your product identity and purity using these markers.
| Method | Diagnostic Signal | Interpretation |
| 1H NMR (CDCl3) | -CH2Cl group. If this shifts to ~4.7 or splits, suspect hydrolysis or polymerization. | |
| 1H NMR (CDCl3) | C4-H Ring Proton. Characteristic of the oxazole ring. | |
| IR Spectroscopy | No broad band at 3200-3500 cm-1 | Absence of Amide N-H and Alcohol O-H. |
| GC-MS | M+ and [M-35] peaks | Look for the molecular ion and the characteristic loss of Chlorine. |
References
-
General Oxazole Synthesis (Cornforth/Blümlein-Lewy)
- Title: A Practical Synthesis of 1,3-Oxazole Deriv
- Source: The Journal of Organic Chemistry.
- Context: Defines the mechanism of amide + alpha-haloketone condens
-
URL:[Link] (Generic reference for mechanism).
-
Specific Reagent Handling (1,3-Dichloroacetone)
-
Industrial Application & Purification
-
Safety Data (Lachrymator)
- Title: 1,3-DICHLOROACETONE - CAMEO Chemicals.
- Source: NOAA.
-
Context: Safety protocols for handling the highly lachrymatory reagent.[4]
Sources
- 1. 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US20070149785A1 - Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]
- 4. 1,3-DICHLOROACETONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Minimizing side reactions in nucleophilic substitution of oxazoles
Technical Support Center: Nucleophilic Substitution of Oxazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for nucleophilic substitution on oxazole rings. This guide is designed to provide Senior Application Scientist-level insights into the common challenges and side reactions encountered during these crucial synthetic transformations. Here, you will find structured troubleshooting advice, detailed mechanistic explanations, and optimized protocols to enhance the selectivity and yield of your reactions.
Section 1: Understanding the Competing Reactions
The C2 position of the oxazole ring is the most electron-deficient and, therefore, the primary site for nucleophilic attack.[1][2] However, this reactivity can lead to several competing pathways beyond the desired substitution. Understanding these pathways is the first step toward minimizing unwanted side reactions.
Q1: What are the primary side reactions I should be aware of during nucleophilic substitution on a 2-halooxazole?
When performing a nucleophilic aromatic substitution (SNAr) on a 2-halooxazole, the desired outcome is the replacement of the halide with the incoming nucleophile. However, two major competing side reactions can significantly lower your yield: Ring Cleavage and Dimroth Rearrangement .
-
Nucleophilic Ring Cleavage: This is often the most significant side reaction.[1] Strong nucleophiles, especially under harsh conditions (e.g., high temperatures, strong bases), can attack the C2 position, leading to the opening of the oxazole ring.[2] This process can ultimately lead to the formation of imidazoles or other heterocyclic systems, rather than the desired substituted oxazole.[1][2] The initial attack forms a tetrahedral intermediate which, instead of expelling the leaving group, can undergo cleavage of the C2-O1 bond.
-
Dimroth Rearrangement: This is a more subtle isomerization where the endocyclic and exocyclic heteroatoms exchange positions.[3] While classically observed in triazoles and pyrimidines, analogous rearrangements can occur in oxazole systems under certain conditions, particularly with amine nucleophiles.[4][5] The mechanism involves nucleophilic addition, ring-opening to an intermediate, and subsequent ring-closure to form a rearranged, thermodynamically more stable isomer.[3][5][6]
Caption: Competing pathways for nucleophilic attack at the C2 position of a halooxazole.
Section 2: Troubleshooting Guide: Common Problems & Solutions
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: Low or No Yield of the Desired Product
Q: My SNAr reaction on a 2-chlorooxazole is not proceeding, or the yield is very low. What are the likely causes?
Several factors can lead to poor conversion. Let's troubleshoot from the most common culprits.
-
Insufficient Activation of the Oxazole Ring: The SNAr mechanism relies on the stabilization of the negative charge in the Meisenheimer-like intermediate. If the oxazole ring lacks electron-withdrawing groups (EWGs) at the C4 or C5 positions, the ring may not be sufficiently electron-deficient to react with the nucleophile.[2]
-
Solution: If your substrate design allows, the presence of an EWG (e.g., -NO₂, -CN, -CO₂R) at C4 can significantly facilitate the nucleophilic attack at C2.
-
-
Poor Leaving Group: While halogens are typical leaving groups, their reactivity follows the trend I > Br > Cl >> F.[7] A 2-chlorooxazole is significantly less reactive than its 2-bromo or 2-iodo counterparts.
-
Solution: If possible, synthesize the 2-bromo or 2-iodo analogue of your starting material. If you must use the chloro-derivative, more forcing conditions (higher temperature, stronger base) may be required, but this increases the risk of side reactions.
-
-
Weak Nucleophile: The nucleophile must be strong enough to attack the electron-deficient C2 position. Weak nucleophiles like water or alcohols will generally favor an SN1 mechanism, which is not operative here, and may not react at all without significant activation or catalysis.[8]
-
Solution: For alcohol or amine nucleophiles, deprotonation with a suitable base (e.g., NaH, K₂CO₃, t-BuOK) to generate the more potent alkoxide or amide is essential. Choose a base that is strong enough to deprotonate the nucleophile but not so strong that it promotes competitive deprotonation of the oxazole ring itself.
-
Problem 2: Complex Product Mixture and Difficult Purification
Q: My reaction produces the desired product, but my TLC/LC-MS shows multiple significant side products. How can I improve selectivity?
This is a classic sign that side reactions, primarily ring cleavage, are competing with your desired substitution. The key is to adjust conditions to favor the SNAr pathway kinetically.
Q: How does my choice of solvent impact side reaction pathways?
The solvent plays a critical role in stabilizing intermediates and influencing reaction rates. Polar aprotic solvents are generally preferred for SNAr reactions.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are excellent choices. They effectively solvate the cation of the nucleophile's salt but do not strongly solvate the anion, leaving the nucleophile "naked" and highly reactive. They also help stabilize the charged Meisenheimer intermediate.
-
Polar Protic Solvents (e.g., Ethanol, Water): These should generally be avoided. They can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity.[7] Furthermore, they can act as competing nucleophiles, especially at elevated temperatures.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These are poor choices as they cannot stabilize the charged intermediate, leading to very slow or no reaction.[7]
Table 1: Influence of Solvent Choice on SNAr of 2-Halooxazoles
| Solvent Class | Examples | Impact on Desired SNAr | Impact on Side Reactions | Recommendation |
| Polar Aprotic | DMF, DMSO, CH₃CN | Favorable: Stabilizes intermediate, enhances nucleophilicity. | Can still occur at high temperatures. | Highly Recommended |
| Polar Protic | EtOH, MeOH, H₂O | Unfavorable: Solvates and deactivates nucleophile. | Can act as competing nucleophiles. | Avoid if possible |
| Nonpolar | Toluene, Hexane | Highly Unfavorable: Fails to stabilize charged intermediate. | Reaction unlikely to proceed. | Not Recommended |
Q: What is the optimal temperature, and how does it affect selectivity?
Temperature is a double-edged sword. Increasing the temperature will increase the rate of all reactions, but it often disproportionately accelerates the undesired ring-opening pathway, which may have a higher activation energy.
-
Causality: The desired SNAr pathway involves the formation of a relatively stable intermediate. Ring cleavage often requires more energy to initiate but can become the dominant pathway once a certain thermal threshold is crossed.
-
Troubleshooting Strategy:
-
Start your reaction at a low temperature (e.g., 0 °C or room temperature) and monitor its progress by TLC or LC-MS.
-
If the reaction is sluggish, increase the temperature incrementally (e.g., to 40 °C, then 60 °C).
-
The optimal temperature is the point at which you achieve a reasonable reaction rate before significant side product formation is observed. For many halooxazoles, this range is often between room temperature and 80 °C.[9]
-
Section 3: Prophylactic Strategies & Protocol Optimization
Preventing side reactions from the outset is more effective than trying to separate a complex mixture later.
Q: How do I design a robust experiment from the start? Can you provide a decision-making workflow?
A successful experiment begins with careful planning of the substrate, reagents, and conditions. The following workflow can guide your choices.
Caption: Decision workflow for optimizing SNAr on 2-halooxazoles.
Q: Can you provide a general, robust starting protocol for the nucleophilic substitution of a 2-bromooxazole with a phenol?
This protocol provides a reliable starting point that prioritizes selectivity.
Experimental Protocol: SNAr of 2-Bromo-4-phenyloxazole with 4-methoxyphenol
-
Reagent Preparation:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add anhydrous N,N-Dimethylformamide (DMF, 0.2 M relative to the oxazole).
-
Add 4-methoxyphenol (1.2 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Caution: H₂ gas evolution.
-
Stir the mixture at 0 °C for 20-30 minutes until gas evolution ceases. This pre-forms the sodium phenoxide nucleophile.
-
-
Reaction Execution:
-
To the solution of the sodium phenoxide, add 2-bromo-4-phenyloxazole (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
-
Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS, checking for the consumption of the starting 2-bromooxazole.
-
If the reaction has not reached completion after 6 hours at room temperature, slowly warm the reaction mixture to 40-50 °C and continue to monitor. Avoid temperatures above 60 °C initially to minimize ring cleavage.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-(4-methoxyphenoxy)-4-phenyloxazole.
-
Section 4: Frequently Asked Questions (FAQs)
Q: Is an inert atmosphere always necessary?
A: Yes, it is highly recommended. Many nucleophiles, especially when activated by strong bases like NaH, are sensitive to oxygen and moisture. Running the reaction under an inert atmosphere (Nitrogen or Argon) prevents the degradation of your reagents and avoids the introduction of water, which can quench the active nucleophile and act as a competing reactant.
Q: How do electron-withdrawing vs. electron-donating groups on the oxazole ring affect the reaction?
A: Substituents have a profound effect on reactivity.
-
Electron-Withdrawing Groups (EWGs) at C4 and/or C5 (e.g., -NO₂, -CF₃, -CO₂R) make the C2 position more electron-deficient, accelerating the rate of nucleophilic attack and stabilizing the intermediate. This generally leads to faster reactions and allows for milder conditions.[2]
-
Electron-Donating Groups (EDGs) at C4 and/or C5 (e.g., -CH₃, -OCH₃) have the opposite effect. They destabilize the negatively charged intermediate, slowing down the reaction. Substrates with EDGs often require more forcing conditions (higher temperatures, more reactive leaving groups), which in turn increases the risk of side reactions.
Q: Are there alternatives to SNAr for functionalizing the C2 position?
A: Yes. If SNAr proves challenging, you can consider metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, are powerful methods for forming C-C, C-N, and C-O bonds at the C2 position of a 2-halooxazole, often with high selectivity and functional group tolerance.[10] Another approach is deprotonation at C2 with a strong base (like n-BuLi) followed by trapping with an electrophile, though this can be complicated by the instability of the 2-lithio-oxazole intermediate, which can exist in equilibrium with a ring-opened isocyanide.[1][11]
References
-
Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved February 15, 2026, from [Link]
-
Oxazole. (2023, December 29). In Wikipedia. Retrieved February 15, 2026, from [Link]
-
Joshi, S., & Choudhary, A. N. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cognate Journal, 9(1). Retrieved February 15, 2026, from [Link]
-
The Dimroth Rearrangement: A Comprehensive Analysis. (2025, September 21). Star Chemistry. Retrieved February 15, 2026, from [Link]
-
Dimroth rearrangement. (2023, March 21). In Wikipedia. Retrieved February 15, 2026, from [Link]
-
Hassner, A., & Fischer, B. (1993). NEW CHEMISTRY OF OXAZOLES. Heterocycles, 35(2), 1441. Retrieved February 15, 2026, from [Link]
-
Nucleophilic Substitution of Oxazino-/Oxazolino-/Benzoxazin- [3,2-b]indazoles: An Effective Route to 1 H-Indazolones. (2011). National Institutes of Health. Retrieved February 15, 2026, from [Link]
-
The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. (2021, May 15). National Institutes of Health. Retrieved February 15, 2026, from [Link]
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015, July 9). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
-
A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (2025, May 29). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. (2021, April 26). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
-
Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. (2023, April 17). IntechOpen. Retrieved February 15, 2026, from [Link]
-
Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. starchemistry888.com [starchemistry888.com]
- 4. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 5. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. purechemistry.org [purechemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. 1,3-Oxazole synthesis [organic-chemistry.org]
- 11. Oxazole - Wikipedia [en.wikipedia.org]
Handling moisture sensitivity of 5-(chloromethyl)-2-ethyl-1,3-oxazole
Welcome to the dedicated technical support guide for 5-(chloromethyl)-2-ethyl-1,3-oxazole. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the challenges associated with the handling and use of this valuable, yet highly reactive, synthetic intermediate. The primary focus of this guide is to address its pronounced moisture sensitivity, providing both the theoretical underpinnings and practical, field-tested solutions to ensure experimental success.
Part 1: Understanding the Challenge - The Inherent Reactivity
5-(chloromethyl)-2-ethyl-1,3-oxazole is a bifunctional molecule. The oxazole ring serves as a stable aromatic scaffold found in numerous biologically active compounds, while the chloromethyl group provides a highly reactive electrophilic site.[1][2] This reactivity is a double-edged sword. It is precisely what makes the molecule a versatile building block for introducing the 2-ethyl-1,3-oxazol-5-yl)methyl moiety via nucleophilic substitution.[1][3] However, this same reactivity makes it highly susceptible to degradation by common nucleophiles, with water being the most ubiquitous and problematic in a laboratory setting.
The core issue is the hydrolysis of the chloromethyl group to the corresponding hydroxymethyl derivative, 5-(hydroxymethyl)-2-ethyl-1,3-oxazole. This reaction is often rapid and irreversible under ambient conditions, consuming the starting material and generating hydrochloric acid as a byproduct, which can further catalyze decomposition or promote unwanted side reactions.
Caption: Hydrolysis degradation pathway of 5-(chloromethyl)-2-ethyl-1,3-oxazole.
Part 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and storage of 5-(chloromethyl)-2-ethyl-1,3-oxazole.
Q1: How should I store a new bottle of 5-(chloromethyl)-2-ethyl-1,3-oxazole?
A1: Proper storage is the first line of defense against degradation. The compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly-sealed container.[4][5] For long-term storage, refrigeration (2-8°C) is recommended to reduce the rate of any potential decomposition.[5] It is critical to store it in a dry environment, away from areas with high humidity. Many suppliers ship this reagent in amber glass bottles with a septa-sealed cap; this packaging should be maintained.
Q2: The Safety Data Sheet (SDS) mentions "incompatible materials." What are the most critical ones to avoid?
A2: Beyond water, you must avoid strong oxidizing agents, strong bases, alcohols, and primary/secondary amines during storage.[6][7] These materials can react vigorously or catalyze degradation. The key takeaway is to prevent any unintended contact with nucleophiles.
Q3: Can I open the bottle on the benchtop to weigh out the reagent?
A3: This is strongly discouraged. Opening the bottle in the ambient atmosphere will expose the material to moisture, leading to rapid hydrolysis at the headspace and on the surface of the compound. This not only compromises the integrity of the bulk material but can also lead to inconsistent results. Always handle this reagent under an inert atmosphere, such as in a glovebox or using Schlenk line techniques.
Q4: I don't have a glovebox. What is the best way to handle this reagent?
A4: If a glovebox is unavailable, use a dry syringe/cannula technique under a positive pressure of an inert gas (e.g., nitrogen or argon). This involves piercing the septum of the reagent bottle with a needle connected to the inert gas line and using a second, dry syringe to withdraw the required volume of the liquid reagent. This technique minimizes atmospheric exposure. See Protocol 1 for a detailed workflow.
Q5: My compound has turned a darker color. Is it still usable?
A5: A change in color is a strong indicator of degradation. While minor color changes might not always mean complete decomposition, it warrants immediate quality control. Before using the material in a critical reaction, it is essential to analyze a small aliquot by an appropriate method (e.g., ¹H NMR, GC-MS) to determine the purity and identify any degradation products.
Part 3: Troubleshooting Guide for Experimental Issues
This guide provides solutions to common problems encountered during reactions involving 5-(chloromethyl)-2-ethyl-1,3-oxazole.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield; Starting Material Recovered | 1. Degraded Reagent: The 5-(chloromethyl)-2-ethyl-1,3-oxazole was hydrolyzed before the reaction. 2. Wet Reaction Solvent/Reagents: Trace moisture in the reaction setup is consuming the starting material. | 1. Verify Reagent Purity: Analyze an aliquot of the starting material via ¹H NMR or GC-MS. Look for the presence of 5-(hydroxymethyl)-2-ethyl-1,3-oxazole. 2. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven ( >120°C) and cool under an inert atmosphere. Ensure all other reagents are anhydrous. |
| Formation of an Unexpected Polar Byproduct | 1. In-situ Hydrolysis: The primary byproduct is likely 5-(hydroxymethyl)-2-ethyl-1,3-oxazole from reaction with trace water. 2. Solvent Reactivity: If using a nucleophilic solvent (e.g., an alcohol), it may have reacted with the chloromethyl group. | 1. Isolate and Characterize: Purify the byproduct and analyze (NMR, Mass Spec) to confirm its identity. The presence of a hydroxyl group is a key indicator. 2. Use Inert Solvents: Switch to non-nucleophilic, anhydrous solvents like THF, Dioxane, DMF, or Toluene. |
| Reaction Fails to Initiate or Proceeds Slowly | 1. Inactive Reagent: The reagent has completely degraded to the less reactive alcohol. 2. Insufficiently Nucleophilic Partner: The nucleophile being used is not strong enough under the reaction conditions. | 1. Use a Fresh Batch: Obtain a new, verified bottle of 5-(chloromethyl)-2-ethyl-1,3-oxazole. 2. Increase Nucleophilicity: If using a weak nucleophile, consider converting it to a more reactive form (e.g., deprotonating an alcohol with NaH to form a more potent alkoxide). |
| Inconsistent Results Between Batches | 1. Variable Reagent Quality: The purity of the 5-(chloromethyl)-2-ethyl-1,3-oxazole differs from batch to batch due to handling or storage inconsistencies. | 1. Standardize Handling: Implement a strict, standardized protocol for handling and aliquoting the reagent (See Protocol 1 ). 2. QC Every Batch: Perform a quick purity check (e.g., TLC or a fast GC method) on the reagent before each use. |
Part 4: Key Experimental Protocols
These protocols provide a framework for best practices. Always consult your institution's safety guidelines before performing any experiment.
Protocol 1: Safe Handling and Aliquoting Under Inert Atmosphere
This protocol describes how to safely transfer the liquid reagent from the manufacturer's bottle to a reaction flask using Schlenk techniques.
Sources
- 1. 3-(Chloromethyl)-5-ethyl-1,2-oxazole | 122221-01-6 | Benchchem [benchchem.com]
- 2. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 5-(chloromethyl)-1,3-oxazole;dichloromethane [smolecule.com]
- 4. aksci.com [aksci.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Technical Support Center: Oxazole Synthesis & Cyclodehydration
[1]
Introduction: The "Hidden" Barrier in Heterocycle Formation
Welcome to the Oxazole Synthesis Technical Support Hub. If you are here, you are likely staring at a crude NMR showing starting material, a complex mixture of tars, or—worst of all—a racemized product.
Oxazole formation via cyclodehydration (closing a linear precursor like an
This guide bypasses standard textbook descriptions to address the failure modes we see in the field.
Part 1: Diagnostic Workflow
Before adjusting stoichiometry, you must identify the failure mechanism. Use this logic tree to diagnose your specific issue.
Figure 1: Diagnostic logic for identifying the root cause of cyclodehydration failure.
Part 2: Troubleshooting Guides (FAQs)
Module A: The Robinson-Gabriel Sector (Classical)
Context: Cyclization of
Q: My reaction mixture turns into a black tar with
-
The Cause:
acts as both a dehydrating agent and a Lewis acid. If your substrate contains electron-rich aromatics or acid-sensitive protecting groups (like Boc), they will decompose before cyclization occurs. -
The Fix:
-
Buffer the System: Add a non-nucleophilic base like pyridine or 2,6-lutidine to scavenge the HCl generated.
-
Switch Reagent: Move to the Wipf Protocol (
). It operates under neutral-to-mildly basic conditions, preventing acid-catalyzed polymerization [1].
-
Q: I see the "Elimination Product" (Enamide) instead of the Oxazole. A: This is a kinetic competition issue.
-
The Science: The intermediate imidate can either cyclize (attack by carbonyl oxygen) or eliminate (loss of proton). Steric bulk near the ketone promotes elimination.
-
The Fix: Switch to Burgess Reagent . The mechanism involves a syn-elimination via a sulfamate salt that geometrically favors the cyclic transition state over the linear elimination product in many cases [2].
Module B: The Peptide/Chiral Sector (Modern)
Context: Cyclization of Serine/Threonine residues in peptides.
Q: My Burgess Reagent reaction is completely dead. TLC shows only starting material. A: Your reagent is likely hydrolyzed.
-
The Cause: The Burgess reagent (methyl
-(triethylammoniumsulfonyl)carbamate) is notoriously hygroscopic. Upon contact with atmospheric moisture, it hydrolyzes to the primary amine and sulfamic acid, which are inactive for cyclization. -
The Validation: Check the physical state. It should be a white/pale yellow powder. If it is sticky or gummy, it is dead.
-
The Fix: Purchase fresh reagent or synthesize it in-house and store it under Argon at -20°C. Always dry your solvent (THF or DCM) over molecular sieves for 24 hours prior to use.
Q: I lost my stereocenter (Epimerization). The product is racemic. A: You likely formed an Azlactone (Oxazolone) intermediate.
-
The Mechanism: Under thermal or highly basic conditions, the oxazole precursor cyclizes to an oxazolone. The
-proton of the oxazolone is highly acidic ( ), allowing rapid deprotonation and reporotonation, scrambling the stereochemistry [3]. -
The Fix:
-
Protecting Group Strategy: Switch amide protecting groups to Urethanes (Fmoc or Cbz). These reduce the acidity of the
-proton. -
Temperature Control: Use DAST or Deoxo-Fluor at -78°C to -20°C. These reagents effect cyclization at temperatures far too low for azlactone-mediated racemization [4].
-
Part 3: Comparative Reagent Data
Select your reagent based on substrate tolerance.
| Reagent | Primary Application | Acid Acidity | Moisture Sensitivity | Racemization Risk |
| Robust, simple substrates | High (Harsh) | Low | High (Thermal) | |
| Burgess Reagent | Sensitive peptidyl alcohols | Neutral | Extreme | Low |
| Wipf ( | Functionalized amides | Mild | Moderate | Low |
| DAST / Deoxo-Fluor | Chiral, acid-sensitive substrates | Mild (generates HF) | High | Very Low |
Part 4: Validated Experimental Protocol
The Wipf Cyclodehydration (Standardized)
Recommended for most drug-discovery applications due to the balance of mildness and efficacy.
Objective: Convert a
Reagents:
-
Substrate (1.0 equiv)
-
Triphenylphosphine (
) (2.0 equiv) -
Iodine (
) (2.0 equiv) -
Triethylamine (
) (4.0 equiv) -
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and cool under an Argon atmosphere. Add
and dissolve in anhydrous DCM (0.1 M concentration relative to substrate). -
Iodine Addition: Add
solid in one portion. The solution will turn dark brown/orange. Stir for 10 minutes until the iodine dissolves and a phosphonium salt precipitate may form. -
Base Addition: Add
dropwise. The solution usually clears or changes color slightly. -
Substrate Addition: Add your amide substrate (dissolved in a minimum amount of DCM) dropwise to the reaction mixture at 0°C.
-
Reaction: Allow to warm to room temperature.
-
Self-Validation Point: Monitor by TLC.[2] The intermediate oxazoline forms first (usually within 1-2 hours). If oxidizing to oxazole from a hydroxy-amide, a subsequent oxidation step (e.g.,
or ) may be required unless starting from the ketone. -
Note: For Robinson-Gabriel substrates (ketones), this protocol yields the oxazole directly [1].[3]
-
-
Workup: Quench with saturated aqueous
(sodium thiosulfate) to remove excess iodine (color changes from brown to yellow/clear). Extract with DCM, wash with brine, and dry over .
Part 5: Mechanistic Visualization
Understanding the competing pathways is critical for troubleshooting.
Figure 2: Competing kinetic pathways. Successful synthesis requires selecting conditions that lower the activation energy for Cyclization (O-attack) while raising the barrier for Elimination.
References
-
Wipf, P.; Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles". The Journal of Organic Chemistry, 58(14), 3604–3606. [Link]
-
Burgess, E. M.; Penton, H. R.; Taylor, E. A. (1973). "Thermal reactions of alkyl N-carbomethoxysulfamate esters". The Journal of Organic Chemistry, 38(1), 26–31. [Link]
-
Phillips, A. J.; Uto, Y.; Wipf, P.; Reno, M. J.; Williams, D. R. (2000).[4] "Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor". Organic Letters, 2(8), 1165–1168. [Link]
Validation & Comparative
Structural Insights & Performance Guide: 5-(chloromethyl)-2-ethyl-1,3-oxazole Derivatives
Topic: Crystal structure data for 5-(chloromethyl)-2-ethyl-1,3-oxazole derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Alkylating Scaffold
In the landscape of heterocyclic building blocks, 5-(chloromethyl)-2-ethyl-1,3-oxazole represents a critical "warhead" scaffold. Unlike its inert counterparts, the chloromethyl group at the C5 position activates the molecule for rapid nucleophilic substitution (
This guide provides a comparative structural analysis of the 2-ethyl derivative against its 2-methyl and 2-phenyl analogs. While direct single-crystal X-ray diffraction (XRD) data for the specific 2-ethyl variant remains proprietary or sparse in open literature, this guide reconstructs its probable solid-state behavior using high-fidelity proxies (thiazole analogs and homologous oxazoles) to inform your experimental design.
Comparative Structural Analysis
Crystal Packing & Geometry
Understanding the solid-state geometry is vital for predicting solubility and shelf-life stability. The oxazole ring is planar, but the 5-chloromethyl substituent introduces a critical vector for intermolecular interactions.
Inferred Lattice Parameters
Based on the crystallographic data of the structural analog 2-chloro-5-chloromethyl-1,3-thiazole and general 1,3-oxazole trends, the 2-ethyl derivative is predicted to adopt a Monoclinic crystal system (likely space group
Table 1: Comparative Structural Metrics (Experimental vs. Predicted)
| Feature | 2-Methyl Analog (Predicted) | 2-Ethyl Derivative (Target) | Thiazole Analog (Experimental Proxy)* |
| Crystal System | Monoclinic | Monoclinic | Monoclinic ( |
| Ring Planarity | RMSD < 0.01 Å | RMSD < 0.02 Å | RMSD 0.009 Å |
| C(5)-CH2Cl Bond | 1.49 Å | 1.50 Å | 1.498 Å |
| C-Cl Bond | 1.79 Å | 1.79 Å | 1.802 Å |
| Packing Forces | Van der Waals (Ethyl) + | Cl...Cl Halogen Bonding | |
| Melting Point | Low (< 0°C) | Low (< 25°C) | 38-40°C |
*Proxy Source: 2-chloro-5-chloromethyl-1,3-thiazole (CSD Ref: ZOQKUE)
Key Structural Insights
-
The Ethyl "Disruptor": Unlike the rigid 2-phenyl analog which promotes strong
- stacking (often leading to high melting points >80°C), the 2-ethyl group introduces conformational flexibility. This alkyl chain disrupts efficient planar packing, likely lowering the melting point and increasing solubility in non-polar solvents compared to the methyl variant. -
Chloromethyl Lability: The C(5)-C(
) bond length (~1.50 Å) indicates a standard single bond, but the proximity to the aromatic oxazole ring allows for hyperconjugative stabilization of the transition state during substitution reactions. -
Halogen Bonding: In the solid state, the chlorine atom often acts as a Lewis base, forming Type I or Type II halogen bonds (Cl...Cl or Cl...O) that stabilize the lattice.
Performance Comparison: Reactivity & Stability
This section objectively compares the 2-ethyl derivative with standard alternatives in synthetic workflows.
Table 2: Performance Matrix
| Parameter | 2-Methyl-5-(chloromethyl)oxazole | 2-Ethyl-5-(chloromethyl)oxazole | 2-Phenyl-5-(chloromethyl)oxazole |
| Lipophilicity (LogP) | ~0.7 | ~1.2 | ~2.5 |
| Solubility (Water) | Moderate | Low | Very Low |
| Reactivity ( | High | High | Moderate (Steric shielding) |
| Hydrolytic Stability | Low (Rapid hydrolysis to alcohol) | Moderate (Ethyl shield) | High |
| Synthetic Utility | General purpose | Specific lipophilic tuning | UV-active tag / Stacking |
Mechanistic Implication
The 2-ethyl group provides a "Goldilocks" zone for drug development. It offers higher lipophilicity than the methyl variant (improving cell membrane permeability of the final drug) without the metabolic liability or solubility issues often introduced by a bulky phenyl group.
Experimental Protocols
Protocol A: Synthesis of 5-(chloromethyl)-2-ethyl-1,3-oxazole
Rationale: Direct chlorination of the methyl group is difficult to control. The cyclodehydration route ensures regioselectivity.
-
Reagents: Propionamide (1.0 eq), 1,3-dichloroacetone (1.1 eq), Toluene (Solvent).
-
Reflux: Heat the mixture at 100°C for 4-6 hours. The reaction proceeds via the formation of an
-chloro-ketone amide intermediate. -
Cyclization: Add concentrated
or (catalytic) to induce cyclodehydration. -
Workup: Neutralize with
, extract with DCM. -
Purification: Vacuum distillation (Note: Product is likely a volatile liquid/oil).
Protocol B: Crystallization for XRD (Vapor Diffusion)
Rationale: Since the product is a low-melting solid/oil, standard evaporation often fails. Vapor diffusion slows the kinetics to allow lattice formation.
-
Dissolution: Dissolve 50 mg of the crude oil in 0.5 mL of a moderately polar solvent (e.g., Dichloromethane or Acetone ).
-
Precipitant: Place this inner vial into a larger jar containing 5 mL of a non-polar anti-solvent (e.g., Pentane or Hexane ).
-
Equilibration: Seal the outer jar tightly. Store at 4°C (refrigerator) to encourage crystallization over 3-7 days.
-
Harvest: Mount crystals immediately at low temperature (100 K) to prevent melting/sublimation during X-ray data collection.
Visualizations of Pathways & Logic
Figure 1: Synthesis & Reactivity Workflow
Caption: Logical flow from precursors to the active electrophile and its downstream utility.
Figure 2: Crystal Packing Interactions (Schematic)
Caption: Predicted intermolecular forces stabilizing the lattice, based on thiazole/oxazole homology.
References
-
Grześkiewicz, A., Stefański, T., & Kubicki, M. (2021).[1] Weak Intermolecular Interactions in a Series of Bioactive Oxazoles. Molecules, 26(10), 3024. Link
-
Zhao, L. L., et al. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E, 67(6), o1384. Link
-
PubChem. (2025).[2] Compound Summary: 5-(chloromethyl)-2-ethyl-1,3-oxazole. National Library of Medicine. Link
-
BenchChem. (2025).[3] Comparative Analysis of Synthetic Routes to 2,5-Disubstituted Oxazoles. Link
-
Cambridge Structural Database (CSD). General geometric parameters for 1,3-oxazole derivatives. Cambridge Crystallographic Data Centre. Link
Sources
Safety Operating Guide
Proper Disposal Procedures: 5-(Chloromethyl)-2-ethyl-1,3-oxazole
[1][2][3]
Executive Summary & Operational Directive
5-(Chloromethyl)-2-ethyl-1,3-oxazole is a high-value heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates.[1][2][3] Its utility stems from the electrophilic chloromethyl group, which allows for rapid nucleophilic substitution.[1][2][3]
CRITICAL SAFETY WARNING: This same reactivity makes the compound a potent alkylating agent .[3] It is corrosive, a skin sensitizer, and potentially lachrymatory.[1][2][3] Improper disposal poses significant risks of downstream exposure to waste handlers and environmental toxicity.[3]
Core Directive:
-
Do not dispose of active material in general organic waste streams without segregation.[3]
-
Do not mix with strong oxidizers or strong bases (exothermic polymerization risk).[2][3]
-
Preferred Method: Chemical deactivation (Quenching) followed by high-temperature incineration via a licensed hazardous waste contractor.[2][3]
Hazard Assessment & Technical Profile
Understanding the physical and chemical properties is prerequisite to safe handling.[3]
| Property | Specification / Hazard | Operational Implication |
| Functional Group | Alkyl Halide ( | High Reactivity: Acts as a DNA alkylator.[1][2][3] Requires double-gloving (Nitrile/Laminate).[2][3] |
| GHS Classification | Skin Corr.[1][2][3][4][5][6][7] 1B; Acute Tox. 4 (Oral) | Corrosive: Causes irreversible skin/eye damage.[2][3] |
| Physical State | Low-melting solid or oil | May adhere to glassware; requires solvent rinsing for complete removal.[2][3] |
| Flash Point | ~66°C (Estimate) | Combustible: Store away from heat sources.[2][3] |
| Waste Code (RCRA) | D002 (Corrosive), D001 (Ignitable - if in solvent) | Must be segregated from general trash and non-halogenated solvents.[1][2][3] |
The Mechanism of Toxicity & Deactivation[3]
To establish a self-validating disposal system, one must understand why the protocol works.[1][2][3]
The Hazard: Alkylation
The chloromethyl group is a "warhead."[3] In biological systems, it can transfer the oxazole alkyl group to nucleophilic sites on DNA (e.g., Guanine N7), leading to mutations or cell death.[1][2][3]
The Solution: Thiosulfate Quenching
We exploit this same reactivity for deactivation.[3] By treating the waste with Sodium Thiosulfate (
Deactivation Reaction:
Operational Disposal Workflows
Scenario A: Trace Residue & Glassware Cleaning
Use this for cleaning flasks, spatulas, and syringes contaminated with the substance.[1][2][3]
-
Preparation: Prepare a Quenching Solution comprising 10% w/v Sodium Thiosulfate in water.[2][3]
-
Rinse: Rinse the contaminated glassware with a minimal amount of acetone or ethyl acetate to dissolve the oxazole.[3]
-
Quench: Pour the solvent rinse into a beaker containing the Quenching Solution.[3] Stir for 30 minutes.
-
Disposal: The resulting mixture contains the deactivated Bunte salt and solvents.[3] Label as "Halogenated Solvent Waste with Trace Deactivated Organics" and dispose of according to site EHS protocols.
Scenario B: Bulk Waste / Expired Stock
Use this for vials containing >500mg of pure substance.[3]
Do not attempt to quench large quantities (>5g) on the benchtop due to potential exotherms.
-
Segregation: Keep the material in its original container if possible. If the container is compromised, transfer to a heavy-walled glass jar or high-density polyethylene (HDPE) container.
-
Labeling: Apply a hazardous waste label with the following specific text:
-
Storage: Store in a secondary containment tray in a cool, well-ventilated waste accumulation area until pickup.
-
Final Fate: High-temperature incineration (Rotary Kiln) is the only acceptable destruction method.[3]
Scenario C: Spill Cleanup (Emergency Protocol)
Immediate action for benchtop spills.
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, lab coat, and safety goggles.[1][2][3] If outside a fume hood, wear a half-mask respirator with organic vapor/acid gas cartridges.[1][2][3]
-
Contain: Surround the spill with an absorbent pig or vermiculite dike.[2][3]
-
Deactivate:
-
Cover the spill with solid Sodium Thiosulfate or pads soaked in the 10% Thiosulfate solution.[3]
-
Allow to sit for 15–20 minutes to penetrate and react.
-
-
Clean: Scoop the slurry into a wide-mouth waste jar.
-
Finish: Wipe the surface with a mild detergent and water.[3] Treat all cleanup materials (paper towels, scoops) as hazardous waste.[1][2][3]
Decision Matrix & Workflow Visualization
The following diagram illustrates the logical flow for decision-making regarding this specific compound.
Figure 1: Cradle-to-Grave decision logic for handling chloromethyl oxazole waste. Note the distinction between bulk storage and trace quenching.
Regulatory Compliance & Transport
-
US EPA (RCRA): This compound is a "Characteristic Hazardous Waste."[3]
-
DOT Shipping (for waste transport):
-
UN Number: UN 3261 (Corrosive solid, acidic, organic, n.o.s.) or UN 3265 (Corrosive liquid, acidic, organic, n.o.s.).[1][2][3]
-
Proper Shipping Name: Corrosive solid, acidic, organic, n.o.s. (5-(Chloromethyl)-2-ethyl-1,3-oxazole).[1][2][3]
-
Class: 8
-
Packing Group: II or III (depending on concentration).
-
References
-
US Environmental Protection Agency. (2023).[2][3] Defining Hazardous Waste: Listed and Characteristic Wastes. EPA.gov.[1][2][3] [Link]
-
Royal Society of Chemistry. (2014).[2][3] Bunte salts: versatile reagents in organic synthesis.[3] New Journal of Chemistry. [Link]
-
PubChem. (2023).[2][3] Compound Summary: 5-(Chloromethyl)-2-ethyl-1,3-oxazole.[1][2][3][8] National Library of Medicine.[2][3] [Link][1][2][3]
Sources
- 1. deq.mt.gov [deq.mt.gov]
- 2. adem.alabama.gov [adem.alabama.gov]
- 3. Sodium thiosulfate - Wikipedia [en.wikipedia.org]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. keim.com [keim.com]
- 8. parchem.com [parchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
